Product packaging for O-Desmethyl Gefitinib(Cat. No.:CAS No. 847949-49-9)

O-Desmethyl Gefitinib

Cat. No.: B609716
CAS No.: 847949-49-9
M. Wt: 432.9 g/mol
InChI Key: IFMMYZUUCFPEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-desmethyl Gefitinib is a member of quinazolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMMYZUUCFPEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461102
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847949-49-9
Record name o-Desmethyl gefitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethyl Gefitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DESMETHYL GEFITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Desmethyl Gefitinib: A Comprehensive Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Gefitinib, also known as M523595, is the primary and pharmacologically active metabolite of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Gefitinib is utilized in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3][4] Understanding the pharmacokinetic profile of this compound is crucial for optimizing therapeutic strategies, managing drug-drug interactions, and evaluating the overall efficacy and safety of Gefitinib. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, including its metabolic generation, distribution, and elimination, supported by quantitative data, experimental protocols, and pathway visualizations.

Metabolic Formation and Bioactivation

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[5][6] The O-demethylation of the quinazoline methoxy group on Gefitinib leads to the formation of this compound.[7][8] This metabolic pathway, while considered quantitatively less significant in in vitro studies using human liver microsomes, results in this compound being the predominant plasma metabolite observed in vivo.[7][8] The formation of this compound is predominantly catalyzed by the CYP2D6 enzyme, with minor contributions from CYP3A4 and CYP3A5.[9][10][11]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies. The following table summarizes key pharmacokinetic parameters for this compound in different species and patient populations.

Species/PopulationDoseCmax (ng/mL)Tmax (h)AUC (µg·h/mL or µM·h)Half-life (h)Source(s)
Mouse10 mg/kg (IV)~300Not SpecifiedNot SpecifiedNot Specified
Dog5 mg/kg (IV)Similar to GefitinibNot SpecifiedSimilar to GefitinibNot Specified[12]
Elderly NSCLC Patients (Human)250 mg dailyNot SpecifiedMultiple Peaks10.6 ± 14 µM·h (AUC0–48)Not Specified[11]
NSCLC Patients (Human)Not Specified101.09 ± 93.44Not SpecifiedNot SpecifiedNot Specified[13][14]

Note: Data is compiled from multiple sources and methodologies may vary. Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Signaling Pathway

This compound, like its parent compound Gefitinib, exerts its therapeutic effect by inhibiting the EGFR signaling pathway.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase, it blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Binds Gefitinib Gefitinib / This compound Gefitinib->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Experimental Protocols

The quantification of this compound in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methodologies.[13][15]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[13][15]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[13][15]

    • Flow Rate: 0.3-0.4 mL/min.[13]

    • Column Temperature: 40 °C.[13]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[13][15]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. The transition for this compound is often m/z 433 -> 128.

Bioanalytical_Workflow Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Bioanalytical Workflow for this compound

Metabolic Pathway of Gefitinib

Gefitinib undergoes several metabolic transformations in the body. The O-demethylation to form this compound is a key pathway, alongside other routes such as morpholine ring opening and oxidative defluorination.[7][8]

Gefitinib_Metabolism Gefitinib Gefitinib ODesmethyl This compound (M523595) Gefitinib->ODesmethyl Morpholine Morpholine Ring Opening Metabolites Gefitinib->Morpholine Defluorination Oxidative Defluorination Metabolites Gefitinib->Defluorination CYP2D6 CYP2D6 CYP2D6->ODesmethyl CYP3A4 CYP3A4 CYP3A4->Morpholine CYP3A4->Defluorination

Major Metabolic Pathways of Gefitinib

Conclusion

This compound is a critical component in the overall pharmacology of Gefitinib. Its formation via CYP2D6-mediated metabolism and its significant plasma concentrations underscore the importance of considering its pharmacokinetic profile in clinical practice. The methodologies outlined in this guide provide a framework for the accurate quantification and study of this active metabolite. Further research into the inter-individual variability in the pharmacokinetics of this compound may lead to more personalized and effective treatment strategies for NSCLC patients.

References

An In-depth Technical Guide to the Synthesis and Purification of O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of O-Desmethyl Gefitinib, a primary metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The document details a proposed synthetic pathway, purification protocols, and methods for characterization, designed to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as M523595, is the major active metabolite of Gefitinib. Its formation in vivo is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] As a significant metabolite, the availability of pure this compound is crucial for various research applications, including pharmacological studies, as a reference standard in analytical method development, and for investigating the metabolic profile of Gefitinib. This guide outlines a robust laboratory-scale synthesis and purification strategy for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound involves the selective demethylation of the methoxy group at the 7-position of the quinazoline ring of Gefitinib. Several reagents are known to effect the cleavage of aryl methyl ethers, and the choice of reagent is critical to ensure high yield and minimize side reactions.

Proposed Synthetic Pathway: O-Demethylation of Gefitinib

The most direct synthetic route to this compound is the demethylation of the parent drug, Gefitinib.

Synthesis_Pathway Gefitinib Gefitinib (Starting Material) Reaction Demethylation Reaction Gefitinib->Reaction Reagent Demethylating Agent (e.g., BBr3, Pyridine HCl, L-Selectride) Reagent->Reaction ODG_crude Crude this compound Reaction->ODG_crude

Caption: Synthetic pathway for this compound.

Experimental Protocols for Demethylation

Three potential methods for the demethylation of Gefitinib are presented below. Boron tribromide is a powerful and often high-yielding reagent for this transformation.[2][3] Pyridine hydrochloride offers a classic, albeit harsher, alternative.[4] L-Selectride presents a milder, basic condition option.[5]

Method A: Demethylation using Boron Tribromide (BBr₃)

This method is highly effective for cleaving aryl methyl ethers under mild conditions.[2]

  • Reaction Setup: A solution of Gefitinib (1 equivalent) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of boron tribromide (1.5-3 equivalents) in anhydrous DCM is added dropwise to the cooled Gefitinib solution.

  • Reaction Conditions: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., a mixture of DCM and isopropanol). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Method B: Demethylation using Pyridine Hydrochloride

This is a more traditional method requiring higher temperatures.[4][6]

  • Reaction Setup: Gefitinib (1 equivalent) is mixed with an excess of pyridine hydrochloride (5-10 equivalents).

  • Reagent Addition: The mixture is heated to 180-200 °C.

  • Reaction Conditions: The reaction is maintained at this temperature for 1-3 hours, with monitoring by TLC or HPLC.

  • Workup: After cooling to room temperature, the reaction mixture is dissolved in water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The resulting precipitate (crude this compound) is collected by filtration, washed with water, and dried.

Method C: Demethylation using L-Selectride

This method offers a basic alternative for demethylation.[5][7]

  • Reaction Setup: Gefitinib (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reagent Addition: L-Selectride (lithium tri-sec-butylborohydride), typically as a 1.0 M solution in THF, is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-8 hours, with monitoring by TLC or HPLC.

  • Workup: After cooling, the reaction is carefully quenched with water. The mixture is acidified with dilute HCl, and then basified with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated as described in Method A.

Quantitative Data Comparison (Predicted)

The following table summarizes the anticipated outcomes for the different demethylation methods. The data is estimated based on typical yields for these reactions on similar substrates.

MethodReagentTemperatureReaction Time (h)Predicted Yield (%)Purity before Purification (%)
A Boron Tribromide (BBr₃)-78 °C to RT12-2470-9085-95
B Pyridine Hydrochloride180-200 °C1-350-7070-85
C L-SelectrideReflux4-860-8080-90

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting material, by-products, and reagents. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for obtaining high-purity material.[8][9]

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Purification_Workflow Crude_Product Crude this compound Solubilization Solubilization in Mobile Phase/DMSO Crude_Product->Solubilization Prep_HPLC Preparative HPLC Solubilization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Purification workflow for this compound.

Preparative HPLC Protocol

Due to the increased polarity of this compound (due to the free phenolic hydroxyl group) compared to Gefitinib, a reversed-phase HPLC method is suitable for purification.[10][11][12]

  • Column: A C18 stationary phase is recommended for reversed-phase chromatography. For preparative scale, a column with a larger diameter and particle size is appropriate (e.g., 20-50 mm internal diameter, 5-10 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH) containing a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used to improve peak shape and resolution.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase or a compatible solvent like dimethyl sulfoxide (DMSO). The solution should be filtered through a 0.45 µm filter before injection.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of the organic solvent is employed to elute the compounds. The exact gradient will need to be optimized based on the analytical separation.

  • Detection: UV detection at a wavelength where both Gefitinib and this compound absorb strongly (e.g., around 330-340 nm) is used to monitor the elution.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Post-Purification Processing: The collected fractions are analyzed by analytical HPLC to confirm purity. The pure fractions are then combined, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a solid.

Purification Parameters

The following table provides a starting point for the development of a preparative HPLC purification method.

ParameterRecommended Conditions
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 30 minutes (to be optimized)
Flow Rate 15-25 mL/min
Detection UV at 332 nm
Injection Volume Dependent on sample concentration and column loading capacity

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful demethylation.

Summary of Expected Analytical Data
Analysis MethodExpected Result
HPLC Purity >98%
Mass Spec (ESI+) Expected m/z: 433.14 (M+H)⁺ for C₂₁H₂₂ClFN₄O₃
¹H NMR The spectrum should show the absence of the methoxy signal (a singlet typically around 3.9-4.0 ppm in Gefitinib) and the appearance of a new phenolic hydroxyl proton signal (a broad singlet, chemical shift can vary). Other signals corresponding to the aromatic and morpholinopropoxy moieties should be present and consistent with the structure.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed demethylation methods, particularly using boron tribromide, coupled with a robust preparative HPLC purification protocol, should enable the production of high-purity material suitable for a wide range of research applications. The successful synthesis and characterization of this compound will facilitate further investigations into the pharmacology and metabolism of Gefitinib.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of O-Desmethyl Gefitinib

Introduction

This compound (chemical formula: C₂₁H₂₂ClFN₄O₃) is the primary active metabolite of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Formed through metabolism in the liver, this compound shares a similar mechanism of action with its parent compound, Gefitinib, by targeting the EGFR signaling pathway.[3][4] This guide provides a detailed examination of its formation, mechanism of action, comparative potency, and the experimental protocols used to elucidate its activity.

Metabolism of Gefitinib to this compound

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[2][5] The formation of this compound is a key metabolic pathway, specifically catalyzed by the CYP2D6 isoform.[5][6][7] This process involves the O-demethylation of the methoxy-substituent on the quinazoline ring of Gefitinib.[8] While CYP3A4 is the principal enzyme responsible for the overall metabolism of Gefitinib, CYP2D6 is crucial for the specific conversion to this major active metabolite.[5][7] The plasma concentrations of this compound in patients are often comparable to those of Gefitinib itself.[8][9]

Gefitinib Gefitinib Metabolite This compound Gefitinib->Metabolite O-demethylation Enzyme CYP2D6 (in Liver) Enzyme->Gefitinib

Metabolic conversion of Gefitinib to this compound.

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

The primary mechanism of action for this compound is the inhibition of EGFR tyrosine kinase.[3][10] Like its parent compound, it acts as a selective and reversible inhibitor, competing with adenosine triphosphate (ATP) at the binding site within the intracellular catalytic domain of the EGFR.[1] By preventing the autophosphorylation of EGFR, it blocks the initiation of downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.[1][11]

The key signaling pathways inhibited by the blockade of EGFR include:

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.

  • The PI3K/Akt/mTOR Pathway: A major regulator of cell survival, growth, and apoptosis.[11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound / Gefitinib Inhibitor->EGFR Binds to ATP site ATP ATP ATP->EGFR Competes with

EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Inhibitory Potency

While this compound is a potent EGFR inhibitor, its activity profile differs from Gefitinib, particularly between subcellular and whole-cell environments. In subcellular, enzyme-based assays, this compound demonstrates inhibitory potency comparable to its parent compound.[4][9] However, in whole-cell assays, its activity is significantly reduced.[4][9] This discrepancy is thought to be due to poorer cell penetration.[8]

CompoundAssay TypeTarget/Cell LineIC₅₀ Value (nM)Reference(s)
This compound Subcellular (Enzyme)EGFR Tyrosine Kinase36[3][4][6][9][10][13][14]
Gefitinib Subcellular (Enzyme)EGFR Tyrosine Kinase22[4][9][14]
This compound Whole-Cell (Growth)EGF-stimulated KB cells760[4][9][10][14]
Gefitinib Whole-Cell (Growth)EGF-stimulated KB cells49[4][9][10][14]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

1. Subcellular EGFR Tyrosine Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of isolated EGFR tyrosine kinase.

  • Methodology:

    • Recombinant human EGFR tyrosine kinase is incubated in a reaction buffer.

    • A synthetic peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are added to the reaction mixture.

    • Varying concentrations of the inhibitor (this compound or Gefitinib) are introduced to the assay wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved by measuring radioactivity incorporated into the peptide.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Whole-Cell Growth Inhibition Assay

  • Objective: To assess the compound's ability to inhibit cell proliferation driven by EGFR signaling in a live-cell context.

  • Methodology:

    • A suitable cancer cell line (e.g., EGF-stimulated KB or LoVo cells) is seeded in multi-well plates and cultured until adherent.[4][9]

    • The cells are then treated with a range of concentrations of this compound or Gefitinib.

    • Cells are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell division.

    • Cell viability or proliferation is measured using assays such as MTT, SRB, or direct cell counting.

    • The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Methodology:

    • Human tumor cells (e.g., LoVo) are subcutaneously injected into immunocompromised mice.[4][10]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily administration of this compound, while the control group receives a vehicle.

    • Tumor volume and body weight are measured regularly over the course of the study (e.g., 15 days).[9]

    • At the end of the study, plasma and tumor tissue can be collected to measure drug concentrations.

    • The efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group. Studies have shown that this compound has little effect on tumor growth in this model, despite comparable plasma levels to Gefitinib.[9][10]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis subcellular Subcellular Assay (Enzyme Kinetics) data Data Analysis (Calculate IC50, Tumor Growth Inhibition) subcellular->data wholecell Whole-Cell Assay (Growth Inhibition) wholecell->data xenograft Tumor Xenograft Model (Efficacy) xenograft->data start Compound Synthesis (this compound) start->subcellular start->wholecell start->xenograft

References

O-Desmethyl Gefitinib: An In-Depth Technical Guide on EGFR Binding Affinity and Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of O-Desmethyl Gefitinib for the Epidermal Growth Factor Receptor (EGFR), details the experimental methodologies used to determine this affinity, and illustrates the key signaling pathways involved. This compound is an active metabolite of Gefitinib, a tyrosine kinase inhibitor used in the treatment of certain cancers. Understanding its interaction with EGFR is crucial for elucidating its therapeutic mechanism and for the development of next-generation inhibitors.

Quantitative Data: EGFR Binding Affinity

The inhibitory potency of this compound against EGFR is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The data is summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)
This compoundEGFRSubcellular Kinase Assay36[1][2]
GefitinibEGFRSubcellular Kinase Assay22[3]

Experimental Protocols: EGFR Kinase Inhibition Assay

The determination of the IC50 value for this compound's binding to EGFR is typically performed using a biochemical kinase assay. The following is a representative protocol for an in vitro EGFR kinase inhibition assay.

Objective:

To determine the concentration of this compound required to inhibit the phosphorylation activity of recombinant human EGFR by 50% (IC50).

Materials:
  • Recombinant Human EGFR (catalytic domain)

  • ATP (Adenosine Triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (and other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, which measures ADP production as an indicator of kinase activity)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Methodology:
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested. A typical starting concentration range would be from 1 µM down to 1 pM.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human EGFR enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a solution containing the Poly(Glu, Tyr) peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near its Km for EGFR to ensure competitive inhibition can be accurately measured.

  • Assay Procedure:

    • Add a small volume (e.g., 2 µL) of each this compound dilution to the wells of a 384-well plate. Include wells with buffer and DMSO only as negative and vehicle controls, respectively.

    • Add the diluted EGFR enzyme solution (e.g., 2 µL) to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 4 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Stop the kinase reaction and measure the kinase activity using a suitable detection method. If using the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.

    • Plot the percentage of EGFR inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the general workflow for determining EGFR kinase inhibition.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Enzyme_Substrate_Prep Prepare EGFR Enzyme and Substrate/ATP Mix Start->Enzyme_Substrate_Prep Assay_Plate Dispense Compound, Enzyme, and Substrate/ATP to Plate Compound_Prep->Assay_Plate Enzyme_Substrate_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition and Determine IC50 Readout->Analysis End End Analysis->End

References

The Role of Cytochrome P450 2D6 in the Formation of O-Desmethyl Gefitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of gefitinib, specifically focusing on the formation of its major active metabolite, O-Desmethyl Gefitinib (M523595). Understanding this metabolic pathway is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

Introduction to Gefitinib Metabolism

Gefitinib, an anilinoquinazoline compound, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] The metabolism of gefitinib is extensive and occurs primarily in the liver, mediated by various cytochrome P450 enzymes.[2][3] While CYP3A4 is the principal enzyme responsible for the overall metabolism of gefitinib, CYP2D6 plays a crucial and specific role in the formation of this compound, the main metabolite observed in human plasma.[4][5][6] Other enzymes like CYP3A5, CYP1A1, CYP2C9, and CYP2C19 have minor or negligible roles in gefitinib metabolism.[4][5]

The formation of this compound is a significant metabolic pathway as the metabolite itself is pharmacologically active, inhibiting EGFR with an IC50 of 36 nM.[7][8][9] The plasma concentrations of this compound can even be higher than the parent drug in individuals with certain CYP2D6 genotypes.[10] Therefore, the activity of CYP2D6 can significantly influence the pharmacokinetic profile and potentially the clinical outcomes of gefitinib therapy.

Quantitative Analysis of CYP2D6-Mediated Metabolism

In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in quantifying the contribution of different enzymes to gefitinib metabolism. The following tables summarize key quantitative data from these studies.

Table 1: Enzyme Kinetic Parameters for Gefitinib Metabolism

CYP IsozymeIn Vitro Maximum Clearance (Clmax) (mL/min/nmol CYP)Reference
CYP3A40.41[5]
CYP3A50.39[5]
CYP2D6 0.63 [5]
CYP1A10.57[5]
CYP1A2Negligible[5]

This table clearly demonstrates that CYP2D6 exhibits the highest maximum clearance for gefitinib metabolism in vitro, indicating its significant catalytic efficiency.

Table 2: Pharmacokinetic Parameters of Gefitinib and this compound in NSCLC Patients

ParameterGefitinibThis compoundPatient PopulationReference
AUC0–48 (µM·h)9.49 ± 3.510.6 ± 14Elderly (≥75 years)[6]

This data from a clinical study highlights that the systemic exposure to the O-Desmethyl metabolite can be comparable to or even exceed that of the parent drug.

Table 3: Influence of CYP2D6 Genotype on this compound Pharmacokinetics

CYP2D6 Metabolizer StatusMedian AUC0-24 of this compound (ng·h/mL)Median AUC Ratio (this compound / Gefitinib)Reference
Homozygous Extensive Metabolizers (EMs)12,5231.41[10]
Heterozygous Extensive Metabolizers (EMs)-0.86[10]
Intermediate Metabolizers (IMs)1,4600.24[10]

This table underscores the profound impact of CYP2D6 genetic polymorphisms on the formation of this compound, with extensive metabolizers showing significantly higher exposure to the metabolite.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the role of CYP2D6 in gefitinib metabolism.

In Vitro Metabolism using Human Liver Microsomes and Recombinant CYP Enzymes

This protocol is a composite of methodologies described in cited literature.[4][5][11][12]

Objective: To identify the specific CYP isozymes involved in gefitinib metabolism and to characterize the kinetics of this compound formation.

Materials:

  • [14C]-gefitinib or non-labeled gefitinib

  • Pooled human liver microsomes

  • Recombinant human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP inhibitors: Quinidine (for CYP2D6), Ketoconazole (for CYP3A4)

  • Acetonitrile or methanol for reaction termination

  • Analytical standards for gefitinib and this compound (M523595)

Procedure:

  • Incubation:

    • Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes (e.g., 0.5-4 mg/mL) or a specific recombinant CYP enzyme (e.g., 10-160 pmol/mL).

    • Add gefitinib (substrate) at various concentrations (e.g., 1-100 µM) to the incubation mixtures.

    • For inhibition studies, pre-incubate the microsomes with a specific inhibitor (e.g., quinidine or ketoconazole) for a defined period before adding gefitinib.

    • Pre-warm the mixtures at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 0-120 minutes) at 37°C with shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV, radiochemical, and/or mass spectrometric (MS) detection.[4][11][13]

    • Separate gefitinib and its metabolites on a C18 analytical column using a suitable mobile phase (e.g., a gradient of acetonitrile and formic acid in water).[13]

    • Quantify the parent drug and the formation of this compound by comparing with authentic standards.

Expected Outcome: This experimental setup allows for the determination of which CYP enzymes produce this compound and the kinetic parameters of this reaction. The use of specific inhibitors confirms the involvement of particular enzymes.

Clinical Pharmacokinetic Studies

This protocol is based on methodologies from clinical trials investigating gefitinib pharmacokinetics.[6][10]

Objective: To evaluate the plasma concentrations of gefitinib and this compound in patients and to assess the impact of CYP2D6 polymorphisms on their pharmacokinetics.

Study Population: Patients with NSCLC receiving gefitinib treatment.

Procedure:

  • Drug Administration: Administer a standard oral dose of gefitinib (e.g., 250 mg once daily).

  • Blood Sampling:

    • Collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and at 1, 2, 4, 6, 8, 24, and 48 hours post-dose).[6]

    • Process the blood samples by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of gefitinib and this compound in human plasma.[13]

    • Extract the analytes from plasma using protein precipitation or liquid-liquid extraction.

    • Perform chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both gefitinib and this compound using non-compartmental analysis.

  • Genotyping:

    • Extract genomic DNA from peripheral blood samples.

    • Perform genotyping for relevant CYP2D6 alleles to classify patients into different metabolizer groups (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[10]

Expected Outcome: This approach provides in vivo data on the exposure to gefitinib and its CYP2D6-derived metabolite, enabling the correlation of pharmacokinetic variability with genetic factors.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the formation of this compound.

gefitinib_metabolism gefitinib Gefitinib o_desmethyl This compound (M523595) gefitinib->o_desmethyl O-demethylation other_metabolites Other Metabolites gefitinib->other_metabolites Morpholine ring oxidation, oxidative defluorination cyp2d6 CYP2D6 cyp2d6->gefitinib cyp3a4 CYP3A4 cyp3a4->gefitinib cyp_other Other CYPs (e.g., CYP3A5, 1A1) cyp_other->gefitinib

Caption: Metabolic pathway of gefitinib highlighting the role of CYP2D6.

in_vitro_workflow start Start: In Vitro Metabolism Assay incubation Incubation at 37°C (Gefitinib + Microsomes/CYPs + NADPH) start->incubation termination Reaction Termination (e.g., Acetonitrile) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis end Data Interpretation: Metabolite Identification & Quantification analysis->end

Caption: Experimental workflow for in vitro gefitinib metabolism studies.

Clinical Significance and Implications

The prominent role of CYP2D6 in the formation of an active metabolite of gefitinib has several important clinical implications:

  • Pharmacogenetic Variability: The CYP2D6 gene is highly polymorphic, leading to different enzyme activity levels among individuals.[14] As demonstrated in Table 3, CYP2D6 poor metabolizers (PMs) have significantly lower exposure to this compound compared to extensive metabolizers (EMs).[10] Conversely, the mean exposure to the parent drug, gefitinib, is about two-fold higher in PMs.[15] This variability can affect both the efficacy and the safety profile of the drug.

  • Drug-Drug Interactions: Co-administration of gefitinib with potent CYP2D6 inhibitors can phenocopy the poor metabolizer genotype, leading to decreased formation of this compound and increased plasma concentrations of the parent drug. Conversely, gefitinib itself can act as an inhibitor of CYP2D6, potentially affecting the metabolism of other co-administered drugs that are substrates for this enzyme.[2][16]

  • Adverse Events: Some studies suggest a link between CYP2D6 function and the incidence of gefitinib-induced adverse events. For instance, reduced CYP2D6 function has been associated with an increased risk of skin rash.[17]

Conclusion

CYP2D6 is a key enzyme in the metabolic pathway of gefitinib, exclusively catalyzing the formation of its major and active metabolite, this compound. The efficiency of this metabolic route is heavily influenced by an individual's CYP2D6 genotype, leading to significant inter-individual differences in the pharmacokinetic profiles of both the parent drug and its metabolite. A thorough understanding of the role of CYP2D6 in gefitinib metabolism is, therefore, indispensable for drug development professionals and clinicians aiming to optimize gefitinib therapy, predict potential drug interactions, and personalize treatment strategies to enhance patient outcomes. Further research into the pharmacodynamics of this compound will continue to refine our understanding of its contribution to the overall clinical effects of gefitinib.

References

O-Desmethyl Gefitinib: A Comprehensive Technical Guide to its Role as a Biomarker for Gefitinib Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2][3] The clinical efficacy and safety of gefitinib are intrinsically linked to its complex metabolism, which is subject to inter-individual variability. A key player in this metabolic landscape is O-Desmethyl Gefitinib (M523595), the major human plasma metabolite.[4][5] This technical guide provides an in-depth exploration of this compound's role as a critical biomarker for gefitinib metabolism, offering insights into its formation, pharmacokinetic profile, clinical significance, and the analytical methodologies for its quantification.

Gefitinib Metabolism and the Formation of this compound

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7] While CYP3A4 is the principal enzyme responsible for the overall metabolism of gefitinib, the formation of its major and active metabolite, this compound, is predominantly catalyzed by CYP2D6.[4][8][9][10][11] This O-demethylation occurs on the methoxy-substituent of the quinazoline ring structure.[12][13] Other CYPs, such as CYP3A5, CYP1A1, and CYP2C19, play minor roles in gefitinib's metabolic clearance.[4][6][8]

The formation of this compound is a critical pathway to consider in clinical practice due to the highly polymorphic nature of the CYP2D6 enzyme.[11][14] Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which can significantly impact the plasma concentrations of both gefitinib and this compound.[11][14]

Signaling Pathway of Gefitinib Action and Metabolism

Gefitinib_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_liver Liver (Hepatocyte) EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Gefitinib_in Gefitinib Gefitinib_in->EGFR Inhibition O_Desmethyl_Gefitinib_in This compound O_Desmethyl_Gefitinib_in->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Gefitinib_liver Gefitinib CYP2D6 CYP2D6 Gefitinib_liver->CYP2D6 CYP3A4 CYP3A4 Gefitinib_liver->CYP3A4 O_Desmethyl_Gefitinib_out This compound CYP2D6->O_Desmethyl_Gefitinib_out Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites O_Desmethyl_Gefitinib_circ This compound (Circulation) O_Desmethyl_Gefitinib_out->O_Desmethyl_Gefitinib_circ Gefitinib_circ Gefitinib (Circulation) Gefitinib_circ->Gefitinib_in Gefitinib_circ->Gefitinib_liver O_Desmethyl_Gefitinib_circ->O_Desmethyl_Gefitinib_in

Gefitinib's mechanism of action and metabolic pathway.

Pharmacokinetics of Gefitinib and this compound

Following oral administration, gefitinib is slowly absorbed, with a mean bioavailability of approximately 60%.[2][3] It is extensively metabolized, and this compound is the most abundant metabolite found in human plasma.[4] The pharmacokinetic parameters of both gefitinib and this compound can exhibit significant inter-patient variability.

Table 1: Pharmacokinetic Parameters of Gefitinib and this compound in Elderly NSCLC Patients

ParameterGefitinib (Mean ± SD)This compound (Mean ± SD)
AUC₀₋₄₈ (µM·h)9.49 ± 3.510.6 ± 14

Data from a study in 18 elderly patients with a median age of 80.5 years receiving 250 mg gefitinib daily.[9]

Table 2: Plasma Concentrations of Gefitinib and its Metabolites in NSCLC Patients

AnalyteMean Plasma Concentration (± SD) (ng/mL)
Gefitinib247.18 (± 140.39)
This compound (M523595)101.09 (± 93.44)
M5371947.78 (± 6.74)
M3877831.6 (± 0.9)
M60521111.63 (± 4.98)

Data from 30 NSCLC patients.[15][16]

Clinical Significance of this compound as a Biomarker

The monitoring of this compound levels in conjunction with gefitinib concentrations can provide valuable insights into an individual's metabolic capacity, which has several clinical implications:

  • Predicting Drug Exposure and Response: The ratio of this compound to gefitinib can serve as a phenotypic marker for CYP2D6 activity. Individuals with lower CYP2D6 activity (poor metabolizers) may have higher gefitinib and lower this compound concentrations, potentially leading to altered efficacy and toxicity profiles.[11]

  • Informing on Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can significantly impact gefitinib metabolism.[6][7] Monitoring this compound levels can help in assessing the clinical relevance of such interactions. For instance, co-administration of a potent CYP3A4 inhibitor in a patient with reduced CYP2D6 function could lead to a significant increase in gefitinib exposure and a higher risk of toxicity, such as hepatotoxicity.[7][17]

  • Understanding and Managing Toxicity: While this compound itself is an active metabolite that inhibits EGFR, its contribution to the overall anti-tumor effect in vivo is considered minimal due to lower concentrations in tumor tissue.[5] However, altered metabolism and accumulation of gefitinib due to impaired CYP2D6 function have been associated with an increased risk of adverse events like rash and hepatotoxicity.[14][17]

Experimental Protocols

Quantification of Gefitinib and this compound in Human Plasma by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of gefitinib and this compound in human plasma.[15][18][19]

1. Sample Preparation:

  • A simple protein precipitation method is commonly employed.

  • To 100 µL of human plasma, add a suitable internal standard (e.g., vatalanib).[20]

  • Add a protein precipitating agent, such as acetonitrile or tert-butyl methyl ether.[18][20]

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[20]

2. Liquid Chromatography:

  • Column: A C18 analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm or X-Terra RP18, 50 × 2.1 mm, 3.5 μm) is typically used for chromatographic separation.[15][18]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is common. A typical isocratic mobile phase is acetonitrile and 0.1% formic acid in water (30:70, v/v).[18]

  • Flow Rate: A flow rate of 0.3 to 0.35 mL/min is generally used.[15][18]

  • Column Temperature: Maintained at around 40°C.[15]

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[15][18]

  • Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for gefitinib, this compound, and the internal standard.

Table 3: Validation Parameters for a Typical LC-MS/MS Method

ParameterGefitinibThis compound
Linearity Range5 - 1000 ng/mL5 - 500 ng/mL
Intra- and Inter-day Precision≤ 10.8%≤ 10.8%
Accuracy89.7% - 104.7%100.4% - 106.0%
Extraction Recovery86% - 105%86% - 105%

Data compiled from published methods.[15][18]

Experimental Workflow for Biomarker Analysis

Experimental_Workflow cluster_analytical Analytical Phase cluster_clinical Clinical Interpretation Patient_Sample Patient Plasma Sample (NSCLC patient on Gefitinib) Sample_Prep Sample Preparation (Protein Precipitation) Patient_Sample->Sample_Prep LC_Separation Liquid Chromatography (C18 Column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of Gefitinib & this compound) MS_Detection->Data_Analysis Clinical_Correlation Clinical Correlation (Pharmacokinetics, CYP2D6 Genotype, Efficacy, and Toxicity) Data_Analysis->Clinical_Correlation

Workflow for analyzing this compound as a biomarker.

Conclusion

This compound is more than just a metabolite; it is a valuable biomarker that provides a window into the complex and variable metabolism of gefitinib. Its formation, primarily governed by the polymorphic enzyme CYP2D6, makes its quantification in plasma a powerful tool for personalizing gefitinib therapy. By integrating the analysis of this compound with gefitinib concentration measurements and patient-specific factors such as CYP2D6 genotype, researchers and clinicians can better predict drug exposure, anticipate potential drug-drug interactions, and ultimately optimize the therapeutic index of gefitinib for patients with NSCLC. This in-depth understanding is crucial for advancing the principles of precision medicine in oncology.

References

O-Desmethyl Gefitinib: A Metabolite's Tale in the Shadow of Acquired Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the initial dramatic responses are often curtailed by the emergence of acquired resistance. While the primary mechanisms of resistance to gefitinib are well-characterized, the role of its major active metabolite, O-Desmethyl Gefitinib, remains a subject of investigation. This technical guide provides a comprehensive overview of this compound, its pharmacological profile, and its context within the broader landscape of acquired resistance to gefitinib. We delve into the key resistance mechanisms, the intricate signaling pathways involved, and provide detailed experimental protocols for studying these phenomena.

Introduction to Gefitinib and the Challenge of Acquired Resistance

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic domain of the receptor.[1] This blockade of EGFR autophosphorylation disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK/Erk pathways, which are crucial for cancer cell proliferation and survival.[2] Despite its efficacy, the majority of patients who initially respond to gefitinib eventually develop acquired resistance, typically within a year of treatment. This has spurred intensive research into the molecular underpinnings of this resistance.

Pharmacology and Metabolism of Gefitinib: The Genesis of this compound

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] However, the formation of its major active metabolite, this compound, is catalyzed by another crucial enzyme, CYP2D6.[4] The genetic polymorphisms in CYP2D6 can lead to significant inter-individual variations in the plasma concentrations of this compound.

Comparative Inhibitory Potency

While this compound is considered an active metabolite, its potency against EGFR differs from that of its parent compound, particularly in a cellular context. In subcellular enzymatic assays, this compound exhibits potent EGFR inhibition, with an IC50 value comparable to that of gefitinib. However, in whole-cell assays, its inhibitory activity is markedly reduced. This disparity suggests that factors such as cell permeability or efflux may influence its intracellular efficacy.

CompoundSubcellular IC50 (EGFR)Whole-Cell IC50
Gefitinib22 nM49 nM
This compound36 nM760 nM

Table 1: Comparative IC50 values of Gefitinib and this compound. Data compiled from publicly available sources.[4][5]

Pharmacokinetics of this compound

Pharmacokinetic studies have shed light on the in vivo behavior of this compound. In elderly patients with NSCLC, the area under the plasma concentration-time curve (AUC) for this compound can be comparable to that of gefitinib, though with greater inter-individual variability.[6] Preclinical xenograft models have indicated that the concentration of this compound in tumor tissue is significantly lower than that of gefitinib, which may limit its contribution to anti-tumor activity.[4][5]

ParameterGefitinibThis compound
AUC0–48 (µM·h) in elderly patients9.49 ± 3.510.6 ± 14

Table 2: Pharmacokinetic parameter (AUC) of Gefitinib and this compound in elderly NSCLC patients.[6]

The Role of this compound in Acquired Resistance: An Unresolved Question

A pivotal question is whether this compound, as an active EGFR inhibitor, contributes to the selective pressure that drives the emergence of resistant clones. The current body of scientific literature does not provide direct evidence to support this hypothesis. Studies on the induction of acquired resistance have primarily focused on long-term exposure to the parent drug, gefitinib. The significantly lower intracellular potency and tumor concentration of this compound suggest that its role in driving the development of dominant resistance mechanisms may be limited compared to gefitinib. Further research, including long-term in vitro evolution studies with this compound, is warranted to definitively elucidate its role in the acquisition of resistance.

Established Mechanisms of Acquired Resistance to Gefitinib

The development of acquired resistance to gefitinib is a multi-faceted process, with two predominant mechanisms accounting for the majority of cases: the EGFR T790M "gatekeeper" mutation and the amplification of the MET proto-oncogene.

The EGFR T790M Mutation

The most common mechanism of acquired resistance, occurring in approximately 50-60% of cases, is a secondary mutation in the EGFR gene, T790M. This mutation involves the substitution of a threonine residue with a methionine at position 790 in the kinase domain. The bulkier methionine residue is thought to sterically hinder the binding of gefitinib to the ATP-binding pocket. Furthermore, the T790M mutation increases the affinity of the EGFR kinase for ATP, making it more difficult for ATP-competitive inhibitors like gefitinib to be effective.

MET Amplification

Amplification of the MET proto-oncogene is the second most common mechanism of acquired resistance, observed in about 5-20% of resistant tumors. MET is a receptor tyrosine kinase that, when overexpressed, can activate downstream signaling pathways, most notably the PI3K/Akt pathway, independently of EGFR. This provides a "bypass track" for the cancer cells to continue to proliferate and survive despite the inhibition of EGFR by gefitinib.

Cell LineEGFR StatusResistance MechanismGefitinib IC50
PC-9 Exon 19 deletion-~10-20 nM
H1975 L858R + T790MEGFR T790M>10 µM
H1650 Exon 19 deletionPTEN loss~100-200 nM
HCC827 Exon 19 deletion-~5-15 nM

Table 3: Gefitinib IC50 values in various NSCLC cell lines with different EGFR mutation and resistance status. The IC50 values can vary between studies and experimental conditions.

Signaling Pathways in Gefitinib Action and Resistance

The efficacy of gefitinib and the mechanisms of resistance are intricately linked to the modulation of key intracellular signaling pathways.

EGFR Signaling Pathway and Gefitinib Inhibition

Upon binding of its ligand, such as EGF, the EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk (MAPK) pathways. These pathways are central to cell proliferation, survival, and differentiation. Gefitinib and this compound exert their therapeutic effect by inhibiting the initial autophosphorylation of EGFR, thereby blocking the activation of these downstream pathways.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Gefitinib Gefitinib/ This compound Gefitinib->EGFR EGF EGF EGF->EGFR

EGFR signaling pathway and points of inhibition.
Resistance Pathways: T790M and MET Amplification

In the presence of the T790M mutation, the inhibitory effect of gefitinib on EGFR is significantly diminished, allowing for the continued activation of downstream signaling. MET amplification provides an alternative route to activate the PI3K/Akt pathway, bypassing the EGFR blockade altogether.

Resistance_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_T790M EGFR (T790M) PI3K PI3K EGFR_T790M->PI3K Ras Ras EGFR_T790M->Ras MET MET (Amplified) MET->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Gefitinib Gefitinib Gefitinib->EGFR_T790M Ineffective Inhibition

Bypass signaling in acquired gefitinib resistance.

Experimental Protocols

Induction of Acquired Gefitinib Resistance in NSCLC Cell Lines

This protocol describes a common method for generating gefitinib-resistant NSCLC cell lines in vitro.

Experimental_Workflow start Start with Gefitinib-sensitive NSCLC cell line (e.g., PC-9) culture Culture cells in standard medium with low-dose Gefitinib (e.g., 10 nM) start->culture increase_dose Gradually increase Gefitinib concentration over several months culture->increase_dose increase_dose->culture Majority of cells die resistant_clone Isolate and expand resistant clones increase_dose->resistant_clone Cells survive and proliferate characterize Characterize resistant phenotype: - IC50 determination - Molecular analysis (T790M, MET) - Signaling pathway analysis resistant_clone->characterize end Gefitinib-Resistant Cell Line characterize->end

Workflow for generating gefitinib-resistant cell lines.

Methodology:

  • Cell Culture Initiation: Begin with a gefitinib-sensitive NSCLC cell line (e.g., PC-9, HCC827). Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Initial Gefitinib Exposure: Introduce a low concentration of gefitinib (e.g., 10-20 nM, which is near the IC50 for sensitive cells) into the culture medium.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of gefitinib in a stepwise manner. This process can take several months.

  • Selection of Resistant Clones: The continuous exposure to gefitinib will select for cells that have acquired resistance mechanisms.

  • Isolation and Expansion: Once a population of cells is able to proliferate in a high concentration of gefitinib (e.g., 1-2 µM), isolate single clones and expand them to establish a stable resistant cell line.

  • Characterization: Confirm the resistant phenotype by determining the IC50 of gefitinib in the resistant line compared to the parental line. Analyze the molecular mechanisms of resistance, such as sequencing the EGFR gene for the T790M mutation and assessing MET gene copy number by FISH or qPCR.

Western Blot Analysis of EGFR Signaling Pathway

This protocol outlines the key steps for assessing the phosphorylation status of EGFR and its downstream effectors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with gefitinib, this compound, or other compounds as required. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The emergence of acquired resistance remains a significant hurdle in the clinical management of EGFR-mutant NSCLC. While the roles of the EGFR T790M mutation and MET amplification are well-established as primary drivers of resistance to gefitinib, the contribution of its active metabolite, this compound, is less clear. The available data suggest that this compound is a less potent inhibitor of EGFR in a cellular context and achieves lower concentrations within tumors compared to its parent compound. Consequently, its role in driving the selection of resistant clones is likely to be minor.

Future research should aim to definitively clarify the role of this compound in acquired resistance. This could involve long-term in vitro studies exposing NSCLC cells to clinically relevant concentrations of the metabolite to determine if it can induce the same or different resistance mechanisms as gefitinib. A deeper understanding of the complete metabolic profile of gefitinib and the activity of all its metabolites will provide a more holistic view of its therapeutic window and the complex interplay that leads to eventual drug resistance. This knowledge will be invaluable for the development of next-generation TKIs and strategies to overcome or delay the onset of resistance.

References

Methodological & Application

Application Notes and Protocols for Studying EGFR Mutations Using O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. O-Desmethyl Gefitinib is the major active metabolite of Gefitinib, formed primarily by the cytochrome P450 enzyme CYP2D6. Understanding the activity of this metabolite is crucial for a comprehensive assessment of Gefitinib's overall efficacy and for studying the nuances of EGFR signaling and resistance. These application notes provide detailed protocols and data for utilizing this compound in in vitro studies of EGFR mutations.

Mechanism of Action

This compound, much like its parent compound Gefitinib, functions as a selective and potent inhibitor of EGFR tyrosine kinase.[1] It competitively binds to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The activation of pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, which are crucial for cell proliferation, survival, and differentiation, is consequently blocked.[3][4][5] This inhibition of survival signals can induce apoptosis in cancer cells that are dependent on EGFR signaling.[6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Gefitinib against EGFR. It is important to note that direct comparative data for this compound against a full panel of EGFR mutations is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted with consideration of potential variations in experimental conditions.

CompoundTargetAssay TypeIC50 (nM)Reference Cell Line / SystemSource
This compound Wild-Type EGFRSubcellular (Kinase)36-[1][4][7]
Gefitinib Wild-Type EGFRSubcellular (Kinase)22-[8]
This compound Wild-Type EGFRWhole Cell (Growth)760EGF-stimulated KB cells[9]
Gefitinib Wild-Type EGFRWhole Cell (Growth)49EGF-stimulated KB cells[9]
This compound (M1) Wild-Type EGFRWhole Cell (Growth)700H322[3]
Gefitinib Wild-Type EGFRWhole Cell (Growth)130H322[3]
Gefitinib EGFR (Exon 19 Del)Whole Cell (Growth)13.06HCC827[10]
Gefitinib EGFR (Exon 19 Del)Whole Cell (Growth)77.26PC9[10]
Gefitinib EGFR (L858R)Whole Cell (Growth)75H3255[7]
Gefitinib EGFR (L858R + T790M)Whole Cell (Growth)> 4000H1975[10]

Note: In the study by Campa et al. (2012), this compound is referred to as metabolite M1. The same study notes that in H322 cells, gefitinib and its metabolites inhibited EGFR autophosphorylation with the same potency, though specific IC50 values for kinase inhibition in this cell line were not provided.[1][3]

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding ODG O-Desmethyl Gefitinib ODG->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound and Gefitinib Stock Solutions kinase_assay Biochemical Kinase Assay (Determine direct enzyme inhibition) prep_compound->kinase_assay prep_cells Culture EGFR-mutant and Wild-Type Cell Lines cell_viability Cell Viability Assay (e.g., MTT/MTS) prep_cells->cell_viability calc_ic50 Calculate IC50 Values kinase_assay->calc_ic50 western_blot Western Blot Analysis (Assess protein phosphorylation) cell_viability->western_blot cell_viability->calc_ic50 analyze_pathway Analyze Pathway Inhibition western_blot->analyze_pathway compare_activity Compare Inhibitory Activity calc_ic50->compare_activity analyze_pathway->compare_activity

Caption: Workflow for studying EGFR mutations with this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[8][9] Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is adapted from a generic continuous-read kinase assay and can be used to determine the direct inhibitory effect of this compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • This compound and Gefitinib

  • ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Fluorescent kinase substrate (e.g., a poly-GT peptide conjugated to a fluorescent reporter)

  • 384-well white, non-binding surface microtiter plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound and Gefitinib in 50% DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted compounds or 50% DMSO (vehicle control) to the appropriate wells.

  • Add 5 µL of the EGFR enzyme solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at 27°C.

  • Prepare a substrate mix containing ATP (at its Km concentration for the specific EGFR variant) and the fluorescent peptide substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 45 µL of the substrate mix to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every 71 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • EGFR-mutant and wild-type cell lines (e.g., PC-9, H1975, A431)

  • Complete cell culture medium

  • This compound and Gefitinib

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Gefitinib in cell culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitors or vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of EGFR phosphorylation and the inhibition of downstream signaling pathways.

Materials:

  • EGFR-mutant and wild-type cell lines

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • This compound and Gefitinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate cells and allow them to adhere. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to starve the cells.

  • Pre-treat the cells with various concentrations of this compound or Gefitinib for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

  • Immediately wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.

Conclusion

This compound is a critical molecule for researchers studying the pharmacology of Gefitinib and the intricacies of EGFR signaling. The protocols and data provided herein offer a framework for the in vitro characterization of this active metabolite. Further studies are warranted to generate a more complete profile of this compound's activity against a broader range of clinically relevant EGFR mutations, which will aid in a more thorough understanding of Gefitinib's therapeutic window and mechanisms of resistance.

References

Application Notes and Protocols for O-Desmethyl Gefitinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of O-Desmethyl Gefitinib, the primary active metabolite of the EGFR inhibitor Gefitinib, in cancer research. The protocols and data presented are intended to guide in vitro studies on various cancer cell lines.

Introduction

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is the major active metabolite of Gefitinib, formed in the body through the action of the cytochrome P450 enzyme CYP2D6.[1] The mechanism of action of this compound is similar to that of its parent compound, Gefitinib. It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, thereby inhibiting EGFR autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][4]

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the EGFR signaling cascade. Upon binding to the EGFR tyrosine kinase domain, it prevents the phosphorylation and activation of the receptor. This blockade inhibits downstream signaling through two primary pathways:

  • RAS-RAF-MEK-ERK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

  • PI3K-AKT-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[4]

The targeted inhibition of these pathways ultimately leads to cell cycle arrest and programmed cell death in cancer cells that are dependent on EGFR signaling.

Quantitative Data

While specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature, its potent activity has been established. In subcellular assays, this compound inhibits EGFR with an IC50 value of 36 nM.[1][3]

Due to the limited availability of specific IC50 values for this compound, the following table provides the IC50 values for its parent compound, Gefitinib, in various cancer cell lines. This data can serve as a valuable reference point for estimating the effective concentrations of this compound, given their similar mechanisms of action.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (µM)
PC-9Non-Small Cell Lung CancerExon 19 Deletion0.07726[5]
HCC827Non-Small Cell Lung CancerExon 19 Deletion0.01306[5]
H3255Non-Small Cell Lung CancerL858R0.003[6]
11-18Non-Small Cell Lung CancerExon 19 Deletion0.39[6]
A549Non-Small Cell Lung CancerWild-Type10[6]
H1650Non-Small Cell Lung CancerExon 19 DeletionIntermediate Sensitivity
H1975Non-Small Cell Lung CancerL858R, T790MResistant
HepG2Liver CancerWild-Type<10
K562LeukemiaNot Applicable<10
PC-3Prostate CancerWild-Type<10

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound in cancer cell lines. These protocols are based on standard methodologies used for Gefitinib and can be adapted for its metabolite.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (powder or stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

    • Lyse the cells with lysis buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate using a protein assay.

    • Denature the protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR ODG O-Desmethyl Gefitinib ODG->EGFR Inhibits ATP ATP ATP->pEGFR P ADP ADP cluster_ras_pathway cluster_ras_pathway pEGFR->cluster_ras_pathway cluster_pi3k_pathway cluster_pi3k_pathway pEGFR->cluster_pi3k_pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays Assays start Start cell_culture 1. Cell Culture (Seed cancer cells in appropriate plates) start->cell_culture treatment 2. Treatment (Expose cells to this compound) cell_culture->treatment incubation 3. Incubation (48-72 hours for viability assay) (Various time points for Western blot) treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay western_blot Western Blot Analysis incubation->western_blot data_analysis 4. Data Analysis (Calculate IC50, Analyze protein expression) viability_assay->data_analysis western_blot->data_analysis conclusion 5. Conclusion (Determine efficacy and mechanism of action) data_analysis->conclusion

Caption: General Experimental Workflow for this compound Application.

References

Protocol for the Preparation of O-Desmethyl Gefitinib Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the preparation of a stock solution of O-Desmethyl Gefitinib, a primary active metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical analyte in pharmacokinetic studies and in vitro assays investigating the metabolism and activity of Gefitinib.[1][2][3] Proper preparation of a concentrated stock solution is the first and a critical step to ensure the accuracy and reproducibility of experimental results. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for dissolving and storing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource
Molecular Formula C₂₁H₂₂ClFN₄O₃[4][5][6]
Molecular Weight 432.9 g/mol [4][5]
Appearance Yellow to off-white solid[1][7]
Solubility Soluble in DMSO[2][3][5][8]
Purity ≥95%[5]

Experimental Protocol

This section details the materials, equipment, and procedure for preparing a stock solution of this compound.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment
  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh the Desired Amount of this compound A->B C Add Appropriate Volume of DMSO B->C D Vortex to Dissolve C->D E Visually Inspect for Complete Dissolution D->E E->D If not fully dissolved F Aliquot into Sterile Tubes E->F If fully dissolved G Store at -20°C or -80°C F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR Inhibits

References

Application Notes and Protocols: Use of Deuterium-Labeled O-Desmethyl Gefitinib in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of deuterium-labeled O-Desmethyl Gefitinib (this compound-d8) as an internal standard in bioanalytical methods and for its application in metabolic stability studies. This compound is the major and pharmacologically active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3] Deuterium-labeled analogues are ideal internal standards for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass.

Application 1: Quantitative Bioanalysis of this compound in Human Plasma using LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of this compound in human plasma, employing this compound-d8 as an internal standard.

Experimental Protocol

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d8 (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d8 in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound-d8 stock solution with acetonitrile to a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of the IS working solution (50 ng/mL this compound-d8 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

    • Column: C18 analytical column (e.g., 150 mm × 2.1 mm, 5 µm).[4]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and 0.1% formic acid in water. For example, an isocratic mobile phase of 30:70 (v/v) acetonitrile and 0.1% formic acid in water can be used.[4]

    • Flow Rate: 300 µL/min.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The monoisotopic mass of this compound is approximately 432.14 g/mol , leading to a protonated molecule [M+H]+ of m/z 433.1.[5] The molecular weight of this compound-d8 is approximately 440.93 g/mol , resulting in a protonated molecule [M+H]+ of m/z 441.9.[6][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound433.1128.1
This compound-d8441.9136.1

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of this compound in the plasma samples is determined from the calibration curve using linear regression.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResultReference
Linearity Range5 - 500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.99
Intra-day Precision (%CV)≤ 10.8%[4]
Inter-day Precision (%CV)≤ 10.8%[4]
Accuracy100.4% to 106.0%[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 300 µL IS Working Solution (this compound-d8 in ACN) plasma->is vortex Vortex (1 min) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject lc LC Separation (C18 column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quantify Quantify using Peak Area Ratio ms->quantify calibrate Generate Calibration Curve quantify->calibrate results Determine Plasma Concentration calibrate->results

Caption: Workflow for the quantification of this compound in plasma.

Application 2: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the use of deuterium-labeled this compound to assess its metabolic stability in human liver microsomes (HLMs). This assay helps in predicting the intrinsic clearance of the compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound-d8

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for analysis, e.g., a structurally related compound not metabolized by HLMs)

  • 96-well plates

  • Incubator (37°C)

2. Assay Procedure:

  • Prepare a stock solution of this compound-d8 in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1 µM).

  • Pre-warm the HLM solution (final concentration 0.5 mg/mL) and the NADPH regenerating system in separate wells of a 96-well plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed this compound-d8 solution to the wells containing the HLM and NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile (containing the analytical internal standard).

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to determine the remaining concentration of this compound-d8 at each time point.

3. Data Analysis:

  • The percentage of this compound-d8 remaining at each time point is calculated relative to the concentration at time zero.

  • The natural logarithm of the percentage of remaining compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (Cl_int) is calculated as: Cl_int (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).

Data Presentation

Table 2: Representative Metabolic Stability Data for this compound-d8 in HLMs

Time (min)% Remaining (Mean ± SD)
0100
592 ± 4.1
1578 ± 3.5
3061 ± 2.9
4545 ± 2.1
6033 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolic Stability Workflow Diagram

G cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_quenching Reaction Quenching & Processing hlm Human Liver Microsomes (0.5 mg/mL) mix Initiate Reaction hlm->mix nadph NADPH Regenerating System nadph->mix compound This compound-d8 (1 µM) compound->mix t0 T=0 min mix->t0 t5 T=5 min t0->t5 t15 T=15 min t5->t15 t30 T=30 min t15->t30 t60 T=60 min t30->t60 quench Add Cold Acetonitrile + IS t60->quench centrifuge Centrifuge (4,000 rpm, 15 min) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Determine % Remaining supernatant->analysis LC-MS/MS Analysis calculation Metabolic Stability Profile analysis->calculation Calculate t½ and Cl_int

Caption: Workflow for the in vitro metabolic stability assay.

Gefitinib Metabolism Pathway

The primary metabolic pathway for the formation of this compound from Gefitinib is through O-demethylation, a reaction predominantly mediated by the CYP2D6 enzyme in the liver.[1][2]

G cluster_enzyme Liver Microsomes gefitinib Gefitinib metabolite This compound gefitinib->metabolite O-demethylation cyp2d6 CYP2D6 cyp2d6->metabolite

References

Troubleshooting & Optimization

improving O-Desmethyl Gefitinib solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Gefitinib, focusing on challenges related to its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is known to be practically insoluble in water and ethanol.[1] Its solubility is significantly better in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2]

Q2: In which organic solvents is this compound soluble?

This compound is soluble in DMSO.[1][2][3] One source indicates a solubility of up to 100 mg/mL in fresh DMSO, noting that sonication may be required and that moisture-absorbing DMSO can reduce solubility.[2] Another source specifies a solubility of 87 mg/mL in DMSO.[1] It is also reported to be slightly soluble in methanol.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO.[2][3] To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath.[3] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C and aliquot them to avoid repeated freeze-thaw cycles.[2][3]

Q4: Are there any general strategies to improve the aqueous solubility of this compound?

Yes, several formulation strategies used for its parent compound, Gefitinib, can be adapted for this compound due to their structural similarity. These include:

  • pH adjustment: As a compound with basic functional groups, its solubility is pH-dependent.[4]

  • Use of co-solvents: A mixture of solvents can enhance solubility.

  • Solid dispersion: Dispersing the compound in a polymer matrix can improve dissolution.[5][6][7][8][9]

  • Cyclodextrin complexation: Encapsulating the molecule within a cyclodextrin can increase its aqueous solubility.[8]

  • Nanosuspension: Reducing the particle size to the nanometer range can improve the dissolution rate.[10][11][12][13]

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides detailed experimental protocols for common issues encountered with this compound's solubility.

Issue 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue due to the poor aqueous solubility of the compound. Here are several methods to address this:

The solubility of ionizable compounds is often dependent on the pH of the solution. For basic compounds like Gefitinib (and likely this compound), solubility increases in acidic conditions.[4]

Experimental Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Add small aliquots of the DMSO stock solution to each buffer while vortexing.

  • Observe for precipitation.

  • Quantify the solubility at each pH using a suitable analytical method like HPLC.

Expected Outcome: Increased solubility at lower pH values. For Gefitinib, the solubility is significantly higher at pH 1.2 compared to pH 6.5 and 7.2.[5]

Using a mixture of solvents can maintain the solubility of the compound in an aqueous-based medium.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.[2]

  • Prepare a co-solvent mixture. A common formulation for in vivo studies consists of a sequential addition of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[2]

  • To prepare 1 mL of the final solution, start with the required amount of this compound, dissolve it in 100 µL of DMSO, then add 400 µL of PEG300 and mix well. Following that, add 50 µL of Tween-80 and mix, and finally, add 450 µL of saline.[2]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Quantitative Data for Co-solvent System (for this compound):

Co-solvent SystemAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil2.5 mg/mL (requires sonication)

Table adapted from MedChemExpress data for this compound.[2]

Issue 2: Poor dissolution rate of solid this compound in aqueous media for in vitro assays.

To improve the dissolution rate, you can prepare solid dispersions or cyclodextrin complexes.

Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution by converting it to an amorphous state.[5][6][7]

Experimental Protocol (Solvent Evaporation Method adapted for this compound):

  • Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[5][6][8]

  • Dissolve this compound and the polymer in a common solvent (e.g., a mixture of acetone and ethanol).[5] Ratios of drug to polymer can be varied (e.g., 1:2, 1:4, 1:6 w/w).[8]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid dispersion can be collected and dried further in a vacuum oven.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Perform dissolution studies in a relevant aqueous buffer (e.g., pH 6.8 phosphate buffer) and compare the dissolution profile to the pure compound.

Quantitative Data for Gefitinib Solid Dispersions (as a reference):

PolymerDrug:Polymer Ratio (w/w)Dissolution Enhancement (vs. pure drug after 1 hour)
PVP1:4Significant increase
HPMC-Enhanced dissolution at pH 7.2

Data extrapolated from studies on Gefitinib.[8][9]

Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8]

Experimental Protocol (Kneading Method adapted for this compound):

  • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HPβCD) or Methyl-β-cyclodextrin (MβCD).[8]

  • Mix this compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1 or 1:2).[8]

  • Add a small amount of a solvent blend (e.g., acetone/water 1:1) dropwise to form a paste.[8]

  • Knead the paste for a specified time (e.g., 30 minutes).

  • Dry the resulting mass at 40°C for 24 hours.[8]

  • Pulverize the dried complex and store it in a desiccator.

  • Evaluate the enhancement in solubility and dissolution rate compared to the pure compound.

Quantitative Data for Gefitinib-Cyclodextrin Complexes (as a reference):

CyclodextrinMolar Ratio (Drug:CD)Dissolution Enhancement (vs. pure drug after 1 hour)
HPβCD1:2~1.7-fold increase
MβCD1:1~2.0-fold increase

Data extrapolated from a study on Gefitinib.[8]

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Start dissolve Dissolve this compound and Polymer (PVP/HPMC) in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry collect Collect Solid Dispersion dry->collect dsc DSC Analysis collect->dsc xrd XRPD Analysis collect->xrd dissolution Dissolution Study collect->dissolution end End dissolution->end

Caption: Workflow for improving solubility via solid dispersion.

experimental_workflow_cyclodextrin cluster_prep_cd Preparation cluster_eval_cd Evaluation start_cd Start mix Mix this compound and Cyclodextrin (1:1 or 1:2 molar ratio) start_cd->mix knead Knead with Solvent Blend mix->knead dry_cd Dry at 40°C knead->dry_cd pulverize Pulverize Dried Mass dry_cd->pulverize solubility_study Solubility & Dissolution Studies pulverize->solubility_study end_cd End solubility_study->end_cd

Caption: Workflow for improving solubility via cyclodextrin complexation.

signaling_pathway_egfr cluster_membrane Cell Membrane cluster_intracellular Intracellular EGFR EGFR P Phosphorylation EGFR->P ODG This compound ODG->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: this compound inhibits EGFR signaling.

References

overcoming O-Desmethyl Gefitinib instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Desmethyl Gefitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address potential challenges, particularly concerning its stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the major active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] It is formed in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] Like Gefitinib, it inhibits EGFR, a key protein in cell growth and proliferation signaling pathways.

Q2: What is the mechanism of action of this compound?

A2: this compound, similar to Gefitinib, is a potent inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the integrity of this compound. Recommendations are summarized in the table below. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Q4: Is this compound stable in cell culture media?

A4: While specific data on the stability of this compound in cell culture media is limited, based on the chemical nature of quinazoline derivatives and general knowledge of small molecules in aqueous solutions, instability can be a concern. Potential degradation may be influenced by factors such as pH, temperature, light exposure, and interactions with media components. It is recommended to perform stability assessments under your specific experimental conditions.

Q5: Why might I see a discrepancy between the IC50 values of this compound in subcellular and whole-cell assays?

A5: this compound is noted to be less active in whole-cell assays compared to subcellular assays.[2] This difference could be attributed to several factors, including lower cell permeability, active efflux from the cells, or instability in the cell culture medium over the duration of the assay, leading to a lower effective concentration.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound, with a focus on overcoming potential instability.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity in cell-based assays. 1. Degradation of this compound in cell culture media: The compound may not be stable over the course of the experiment. 2. Precipitation of the compound: The final concentration in the media may exceed its solubility. 3. Interaction with serum proteins: Binding to serum albumin or other proteins may reduce the bioavailable concentration.[3][4][5] 4. Incorrect preparation of stock solution: Inaccurate weighing or dissolution can lead to incorrect concentrations.1. Minimize the time the compound is in the aqueous media before and during the assay. Prepare fresh dilutions for each experiment. Consider a stability study to determine the degradation rate under your specific conditions (see Experimental Protocols). 2. Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) and does not cause precipitation. 3. If using serum-containing media, consider reducing the serum percentage or using serum-free media if your cell line permits. Be aware that this may affect cell health and response. 4. Re-prepare the stock solution, ensuring the compound is fully dissolved in DMSO before further dilution. Use fresh, high-quality DMSO.[6]
High variability between replicate wells or experiments. 1. Inconsistent compound stability: Degradation rates may vary due to slight differences in experimental setup (e.g., light exposure, temperature fluctuations). 2. Uneven distribution of the compound in the media. 3. Cellular stress or inconsistent cell health. 1. Protect the compound and media from light. Maintain a consistent temperature and pH. 2. Ensure thorough mixing of the media after adding the compound and before dispensing into wells. 3. Monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase and are not overly confluent.
No observed effect of the compound on the target pathway (e.g., EGFR phosphorylation). 1. Complete degradation of the compound: The compound may be highly unstable under the experimental conditions. 2. Low cellular uptake or rapid efflux. 3. The cell line may be resistant to EGFR inhibition. 1. Perform a time-course experiment with shorter incubation times. Analyze the media for the presence of the parent compound at the end of the experiment using HPLC-MS. 2. While challenging to address directly without specialized assays, this possibility should be considered when interpreting results. 3. Confirm EGFR expression and activation in your cell line. Use a positive control (e.g., Gefitinib) to validate the experimental system.

Data Presentation

In Vitro Efficacy of this compound
Assay TypeTargetIC50 (nM)Reference
Subcellular AssayEGFR36[1][2]
Whole-Cell AssayEGFR760[2]
Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference
Powder-20°C3 years[1][7]
Powder4°C2 years[1][7]
In DMSO-80°C6 months[1][2]
In DMSO-20°C1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing this compound for in vitro experiments.

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Reconstitute the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-50 mM. For example, for a 10 mM stock solution from 1 mg of powder (MW: 432.88 g/mol ), add 231 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid dissolution.[2]

  • Preparation of Working Solutions:

    • For cell-based assays, serially dilute the DMSO stock solution in cell culture medium to the desired final concentrations.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

    • Prepare fresh working solutions for each experiment to minimize degradation.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a method to evaluate the stability of this compound under your specific experimental conditions.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in your cell culture medium (both with and without serum, if applicable) at the highest concentration you plan to use in your experiments.

    • Distribute aliquots of this solution into sterile tubes.

  • Incubation:

    • Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Immediately after collection, snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.

  • Quantitative Analysis:

    • Analyze the concentration of the intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Ras Ras EGFR:f2->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR:f2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation ODG O-Desmethyl Gefitinib ODG->EGFR:f2

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_stability Stability Assessment (Parallel Experiment) Stock Prepare this compound Stock Solution in DMSO Working Prepare Fresh Working Solutions in Cell Culture Medium Stock->Working Treat Treat Cells with Working Solutions Working->Treat Spike Spike Compound into Media Working->Spike Seed Seed Cells in Multi-well Plates Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Analyze Analyze Cellular Response (e.g., Viability, Western Blot) Incubate->Analyze Incubate_Stab Incubate under Assay Conditions Spike->Incubate_Stab Sample Collect Samples at Time Points Incubate_Stab->Sample Analyze_Stab Quantify with HPLC-MS Sample->Analyze_Stab

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: O-Desmethyl Gefitinib Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying O-Desmethyl Gefitinib using mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Question: Why am I observing high variability or poor reproducibility in my this compound signal intensity?

Answer: High variability is often linked to matrix effects, inconsistent sample preparation, or instrument instability.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[1][2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Simple protein precipitation may not be sufficient.

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d8 is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

      • Dilute the Sample: If sensitivity allows, diluting the sample can minimize the concentration of interfering matrix components.[5]

  • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent results. Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.

  • Instrument Instability: Check for fluctuations in spray stability, temperature, or gas flows in the mass spectrometer source.

Question: My this compound peak is showing significant tailing or a poor peak shape. What could be the cause?

Answer: Poor peak shape can arise from issues with the analytical column, mobile phase, or interactions with the sample matrix.

  • Column Issues:

    • Column Contamination: Residual matrix components can accumulate on the column, affecting peak shape. Implement a column wash step between injections or use a guard column.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace the column if performance does not improve after washing.

  • Mobile Phase Mismatch: Ensure the pH of the mobile phase is appropriate for this compound to maintain it in a consistent ionic state. The use of 0.1% formic acid in the mobile phase is common for good peak shape in positive ESI mode.[6][7][8][9]

  • Injector or Tubing Issues: Check for blockages or contamination in the autosampler needle, injection port, or connecting tubing.

Question: I am not detecting any signal for this compound, or the signal is very low. What should I check?

Answer: A lack of signal can be due to a number of factors, from sample degradation to incorrect instrument settings.

  • Sample Stability: this compound may be unstable under certain storage conditions. Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles.

  • Incorrect Mass Spectrometer Settings:

    • Verify the precursor and product ion masses for this compound in your multiple reaction monitoring (MRM) method.

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows for this compound.

  • LC System Issues:

    • Confirm that the LC pumps are delivering the correct mobile phase composition and flow rate.

    • Check for leaks in the system.

    • Ensure the injection volume is appropriate.

Below is a troubleshooting workflow to diagnose signal-related issues:

G cluster_0 Troubleshooting Workflow: No or Low Signal start Start: No or Low Signal for this compound check_ms Verify MS Parameters (Precursor/Product Ions, Source Settings) start->check_ms check_lc Check LC System (Flow Rate, Leaks, Mobile Phase) check_ms->check_lc Parameters Correct? solution_ms Solution: Optimize MS Method check_ms->solution_ms Incorrect Parameters check_sample Assess Sample Integrity (Storage, Preparation) check_lc->check_sample LC System OK? solution_lc Solution: Service LC System check_lc->solution_lc LC Issue Found check_column Inspect Analytical Column for Contamination/Degradation check_sample->check_column Sample Integrity OK? solution_sample Solution: Re-prepare Samples from Fresh Stock check_sample->solution_sample Sample Issue Suspected solution_column Solution: Wash or Replace Column check_column->solution_column Column Issue Found?

Troubleshooting workflow for signal loss.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of this compound?

A stable isotope-labeled version of the analyte, such as this compound-d8, is the most appropriate internal standard. It shares very similar chemical and physical properties with the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This helps to accurately correct for matrix effects and other sources of variability.

Q2: What are the typical mass transitions (precursor/product ions) for this compound in positive ESI mode?

While the exact mass transitions should be optimized on your specific instrument, a commonly used transition for this compound (M523595) can be derived from its parent compound, Gefitinib. For Gefitinib, a common transition is m/z 447.2 → 128.1. Given the structure of this compound, its protonated molecule [M+H]⁺ would be at a different m/z. It is crucial to determine the optimal precursor and product ions by infusing a standard solution of this compound into the mass spectrometer.

Q3: How can I minimize ion suppression when analyzing this compound in plasma?

Ion suppression is a significant challenge in bioanalysis.[10] To minimize it:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) for cleaner extracts compared to protein precipitation.

  • Chromatographic Separation: Ensure baseline separation of this compound from phospholipids and other endogenous plasma components that are known to cause ion suppression.

  • Choice of Ionization Technique: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.[4]

Q4: What are the expected linearity ranges for this compound quantification?

Published methods have demonstrated linearity for this compound (also referred to as M523595) in human plasma over various ranges. For instance, one study showed a linear range of 0.5-1000 ng/mL for M523595 (another name for this compound), while another established a range of 5-500 ng/mL.[6][8] The appropriate range for your assay will depend on the expected concentrations in your samples and the sensitivity of your instrument.

Quantitative Data Summary

The following tables summarize typical validation parameters from published LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Precision

Analyte Matrix Linearity Range (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
This compound Human Plasma 5 - 500 ≤10.8% ≤10.8% [6][7]

| M523595 (this compound) | Human Plasma | 0.5 - 1000 | <15% | <15% |[8][9] |

Table 2: Accuracy and Recovery

Analyte Matrix Accuracy Range Extraction Recovery Reference
This compound Human Plasma 100.4% - 106.0% Not Reported [6]

| M523595 (this compound) | Human Plasma | 92.60% - 107.58% | 86% - 105% |[8][9] |

Experimental Protocols

Example Protocol for this compound Quantification in Human Plasma

This protocol is a composite based on published methods and should be optimized for your specific instrumentation and reagents.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the internal standard solution (e.g., this compound-d8).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm or X-Terra RP18, 50 x 2.1 mm, 3.5 µm).[6][8]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid. A common composition is Acetonitrile:Water (30:70, v/v) with 0.1% formic acid.[6][7]

  • Flow Rate: 300-350 µL/min.[6][8]

  • Column Temperature: 40 °C.[8][9]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[6][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas according to the instrument manufacturer's recommendations.

Signaling Pathway

Gefitinib and its active metabolite, this compound, are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11] This inhibition blocks downstream signaling pathways involved in cell proliferation and survival.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib / this compound Gefitinib->P Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of EGFR signaling by Gefitinib.

References

Technical Support Center: O-Desmethyl Gefitinib In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on optimizing the in vivo dosage of O-Desmethyl Gefitinib, a major active metabolite of Gefitinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a primary active metabolite of Gefitinib (Iressa®), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] It is formed in the body through metabolism by the CYP2D6 enzyme.[4][5] Researchers study this metabolite to understand its contribution to the overall efficacy and therapeutic activity of Gefitinib, as its concentration in human plasma can be similar to that of the parent drug.[2]

Q2: What is a typical starting dose for this compound in mouse models?

A2: A previously published study used a dose of 150 mg/kg, administered orally, in nude mice bearing LoVo tumor xenografts.[2] This dosage was selected to achieve plasma concentrations comparable to a 75 mg/kg oral dose of Gefitinib.[2] However, the optimal dose can vary significantly depending on the cancer model, mouse strain, and experimental endpoint. A dose-response study is highly recommended.

Q3: How does the potency of this compound compare to Gefitinib?

A3: In in vitro subcellular EGFR tyrosine kinase assays, this compound shows similar potency to Gefitinib (IC50 values of 0.036 µM and 0.022 µM, respectively).[2] However, in whole-cell assays, it is about 15 times less active.[2] Crucially, in vivo studies have shown that despite achieving similar plasma levels, this compound has minimal tumor growth inhibition compared to Gefitinib, suggesting it does not significantly contribute to the therapeutic effect.[2]

Q4: What are the key pharmacokinetic parameters to consider for this compound in mice?

A4: Following intravenous (IV) administration of Gefitinib (10 mg/kg) to mice, this compound is detected within minutes, with maximum plasma concentrations observed at 1 hour post-dose.[1] The concentration of the metabolite then declines in parallel with the parent drug.[1] When administered orally, this compound's bioavailability and tissue distribution, particularly tumor concentration, are critical parameters to assess.[2]

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Possible Cause 1: Poor Solubility/Formulation. this compound may have poor aqueous solubility.

    • Solution: Optimize the vehicle for oral gavage. Common formulations for poorly soluble drugs include solutions with DMSO, PEG300, Tween 80, or corn oil. Always perform a small-scale solubility test before preparing the bulk formulation.

  • Possible Cause 2: Rapid Metabolism/Clearance. The compound might be rapidly metabolized and cleared before reaching systemic circulation.

    • Solution: Conduct a pilot pharmacokinetic study with a small number of animals, collecting blood samples at multiple early time points (e.g., 15 min, 30 min, 1h, 2h) to capture the absorption phase and peak concentration (Cmax).

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux. Gefitinib is a P-gp substrate, and its metabolites may be as well, leading to active efflux from the gut wall.[6]

    • Solution: Consider co-administration with a P-gp inhibitor to assess the impact on bioavailability, although this adds complexity to the study.

Issue 2: Lack of tumor growth inhibition despite detectable plasma levels.

  • Possible Cause 1: Insufficient Tumor Penetration. Plasma concentration does not always correlate with tumor concentration.

    • Solution: At the end of the efficacy study, harvest tumors and measure the concentration of this compound in the tumor tissue. A study comparing Gefitinib and its desmethyl metabolite showed that at comparable plasma concentrations, the tumor concentration of this compound was significantly lower.[2]

  • Possible Cause 2: Lower Intrinsic Activity In Vivo. As observed in previous studies, the compound's activity in a whole-animal system may be significantly lower than in isolated enzyme assays.[2]

    • Solution: Increase the dose to determine if a therapeutic window exists. If even high doses are ineffective, it may confirm the compound's low contribution to in vivo efficacy. Correlate pharmacokinetics with pharmacodynamics by measuring EGFR phosphorylation in the tumor.[6]

Issue 3: Unexpected toxicity or adverse effects in study animals.

  • Possible Cause 1: Vehicle Toxicity. The formulation vehicle (e.g., high percentage of DMSO) may be causing toxicity.

    • Solution: Run a control group treated with the vehicle alone to assess its tolerability. If toxicity is observed, reformulate with a lower percentage of the problematic solvent.

  • Possible Cause 2: Off-Target Effects. The compound may have off-target activities at the administered dose.

    • Solution: Perform a dose de-escalation study to find the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity (weight loss, behavioral changes, etc.) and perform histopathology on major organs at the end of the study.

Quantitative Data Summary

Table 1: Comparative In Vitro Potency

CompoundSubcellular EGFR Kinase IC50 (µM)EGF-Stimulated KB Cell Growth IC50 (µM)
Gefitinib0.0220.049
This compound0.0360.76
Data sourced from McKillop et al. (2006).[2]

Table 2: Comparative In Vivo Pharmacokinetics in Nude Mice (LoVo Xenografts)

CompoundOral Dose (mg/kg)Plasma AUC (µg·h/mL)Tumor AUC (µg·h/g)
Gefitinib7548.4300
This compound15039.044.3
Data sourced from McKillop et al. (2006).[2]

Key Experimental Protocols

Protocol 1: Oral Formulation Preparation and Administration

  • Vehicle Preparation: Prepare a vehicle suitable for poorly soluble compounds, for example: 5% DMSO, 30% PEG300, and 65% sterile water.

  • Drug Solubilization: Weigh the required amount of this compound. First, dissolve it completely in the DMSO component.

  • Emulsification: Gradually add the PEG300 while vortexing. Finally, add the sterile water dropwise while continuing to vortex to form a stable solution or suspension.

  • Dose Calculation: Calculate the dosing volume for each animal based on its body weight and the final concentration of the drug in the formulation. A typical dosing volume is 100 µL per 20g mouse.

  • Administration: Administer the formulation to mice via oral gavage using a proper-sized feeding needle.

Protocol 2: Plasma and Tumor Collection for Pharmacokinetic Analysis

  • Animal Dosing: Dose animals as described in Protocol 1.

  • Blood Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood (typically 50-100 µL) from each animal via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Separation: Centrifuge the blood tubes at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C until analysis.

  • Tumor Harvesting: At the final time point, euthanize the animals according to IACUC guidelines. Surgically excise the tumors, rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Analysis: Extract the drug from plasma and homogenized tumor tissue. Analyze the concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[7][8]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib O-Desmethyl Gefitinib Gefitinib->EGFR Inhibits (ATP Site)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In_Vivo_Dosage_Optimization_Workflow A 1. Pilot PK Study (Single Dose, Small Cohort) B 2. Dose Range Selection (Based on PK & MTD) A->B C 3. Efficacy Study (Tumor Xenograft Model) B->C D 4. Data Collection - Tumor Volume - Body Weight - Clinical Signs C->D E 5. Terminal Endpoint - Collect Plasma & Tumors D->E F 6. Bioanalysis (LC-MS/MS) E->F G 7. PK/PD Correlation - Correlate Exposure with Efficacy F->G H 8. Optimal Dose Selection G->H

Caption: Experimental workflow for in vivo dosage optimization.

Troubleshooting_Decision_Tree Start Unexpected Result (e.g., No Efficacy) Q1 Are plasma drug concentrations adequate? Start->Q1 A1_No No Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Troubleshoot_Formulation Action: - Check formulation/solubility - Optimize vehicle - Re-run pilot PK A1_No->Troubleshoot_Formulation Q2 Are tumor drug concentrations adequate? A1_Yes->Q2 A2_No No Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Troubleshoot_Penetration Action: - Compound has poor tumor penetration. Considered low priority. A2_No->Troubleshoot_Penetration Troubleshoot_Potency Action: - Compound has low intrinsic activity in vivo. - Increase dose or stop. A2_Yes->Troubleshoot_Potency

Caption: Troubleshooting decision tree for in vivo studies.

References

minimizing lot-to-lot variability of O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing lot-to-lot variability of O-Desmethyl Gefitinib.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of this compound, offering potential causes and solutions.

Question ID Question Potential Causes Troubleshooting Steps
ODG-T01 Why is there a significant discrepancy in the purity of this compound between different lots as determined by HPLC?1. Incomplete demethylation of the starting material (e.g., Gefitinib).2. Formation of isomeric impurities during synthesis.[1]3. Degradation of the compound during purification or storage.4. Variability in the quality of starting materials and reagents.1. Optimize Demethylation: Re-evaluate the demethylation reaction conditions (reagent, temperature, and time). Consider alternative demethylating agents.[2]2. Purification Strategy: Employ high-resolution purification techniques like preparative HPLC or column chromatography with a specific stationary phase to separate isomers.3. Stability Assessment: Conduct forced degradation studies to identify degradation products and establish appropriate storage conditions (e.g., temperature, light protection).[3]4. Raw Material Qualification: Implement stringent quality control checks for all starting materials and reagents.
ODG-T02 My LC-MS analysis shows unexpected peaks in some lots of this compound. What could they be?1. Process-related impurities from the synthesis, such as unreacted intermediates or byproducts of side reactions.2. Residual solvents from the purification process.3. Degradation products formed due to improper handling or storage.1. Impurity Profiling: Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) and NMR to identify their structures.[4]2. Solvent Analysis: Use Gas Chromatography (GC) to quantify residual solvents.3. Review Synthesis and Purification: Analyze the synthetic route and purification steps to identify potential sources of these impurities.
ODG-T03 The biological activity of different lots of this compound is inconsistent in my cell-based assays. Why might this be?1. Presence of impurities that may have their own biological activity or interfere with the assay.2. Variations in the physical properties of the solid form (e.g., polymorphism, particle size) affecting solubility.3. Inaccurate quantification of the compound in different lots.1. Purity Re-evaluation: Re-assess the purity of each lot using orthogonal analytical methods (e.g., HPLC, NMR, and elemental analysis).2. Solid-State Characterization: Perform powder X-ray diffraction (PXRD) and particle size analysis to assess the solid-state properties of each lot.3. Quantitative Analysis: Ensure accurate quantification using a validated analytical method with a certified reference standard.
ODG-T04 I am observing poor yield and the formation of multiple byproducts during the synthesis of this compound. What can I do?1. Suboptimal reaction conditions for the nucleophilic aromatic substitution (SNAr) or demethylation steps.[5]2. Presence of moisture or other reactive impurities in the solvents or reagents.3. Incorrect stoichiometry of reactants.1. Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and catalyst to improve yield and selectivity.2. Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).3. Stoichiometric Control: Carefully control the molar ratios of the reactants.

Experimental Protocols

HPLC-MS/MS Method for Quantification of this compound

This protocol is adapted from a validated method for the simultaneous quantification of Gefitinib and this compound in plasma, suitable for assessing purity and concentration.[6][7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[6]

  • Chromatographic Conditions:

    • Column: Alltima C18, 150 mm x 2.1 mm, 5 µm particle size[6]

    • Mobile Phase: Isocratic elution with 30:70 (v/v) acetonitrile and 0.1% formic acid in water[6]

    • Flow Rate: 300 µL/min[6]

    • Column Temperature: 40 °C[8]

    • Injection Volume: 10 µL

    • Run Time: 3 minutes[6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

    • Monitoring: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 433.1

    • Product Ion (m/z): (To be determined based on instrument optimization, typically a stable fragment ion)

  • Method Validation Parameters:

    • Linearity: Establish a calibration curve over the desired concentration range (e.g., 5-500 ng/mL).[6]

    • Precision and Accuracy: Intra- and inter-day precision should be ≤15%, and accuracy should be within 85-115%.[6]

Forced Degradation Study Protocol

To understand the stability of this compound and identify potential degradation products, a forced degradation study should be performed.[3]

  • Acidic Conditions:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC-MS/MS.

  • Basic Conditions:

    • Dissolve this compound in a suitable solvent.

    • Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC-MS/MS.

  • Oxidative Conditions:

    • Dissolve this compound in a suitable solvent.

    • Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Analyze by HPLC-MS/MS.

  • Thermal Conditions:

    • Store solid this compound at 80°C for 48 hours.

    • Dissolve the sample and analyze by HPLC-MS/MS.

  • Photolytic Conditions:

    • Expose a solution of this compound to UV light (254 nm) for 24 hours.

    • Analyze by HPLC-MS/MS.

Quantitative Data Summary

The following tables provide a framework for summarizing data to assess lot-to-lot variability.

Table 1: Lot-to-Lot Purity Comparison

Lot Number Date of Manufacture Purity by HPLC (%) Major Impurity (%) Residual Solvents (ppm)
ODG-2025-012025-01-1599.50.2 (Unidentified)50 (Acetonitrile)
ODG-2025-022025-03-2098.90.5 (Starting Material)75 (Acetonitrile)
ODG-2025-032025-05-1099.70.1 (Unidentified)40 (Acetonitrile)

Table 2: Acceptable Criteria for Lot-to-Lot Variability of APIs (Based on ICH Guidelines)

Parameter Acceptance Criteria Reference
Purity (by a validated stability-indicating method)≥ 98.0%ICH Q7[9]
Individual Impurity≤ 0.15%ICH Q3A(R2)
Total Impurities≤ 1.0%ICH Q3A(R2)
Residual SolventsAs per ICH Q3C guidelinesICH Q3C(R8)
Assay98.0% - 102.0%ICH Q6A

Visualizations

Gefitinib/O-Desmethyl Gefitinib Mechanism of Action

This compound, as the active metabolite of Gefitinib, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] By binding to the ATP-binding site of the EGFR, it blocks the downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gefitinib Inhibition cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib O-Desmethyl Gefitinib Gefitinib->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Workflow for Investigating Lot-to-Lot Variability

A systematic approach is crucial for identifying the root cause of lot-to-lot variability.

Variability_Workflow Start Lot-to-Lot Variability Observed QC_Data Review QC Data (HPLC, LC-MS, NMR) Start->QC_Data Synthesis_Review Review Synthesis and Purification Records Start->Synthesis_Review Impurity_ID Identify and Characterize Impurities QC_Data->Impurity_ID Root_Cause Identify Root Cause Synthesis_Review->Root_Cause Impurity_ID->Root_Cause Stability_Study Conduct Stability Studies Stability_Study->Root_Cause Corrective_Action Implement Corrective and Preventive Actions (CAPA) Root_Cause->Corrective_Action End Variability Minimized Corrective_Action->End

Caption: A logical workflow for troubleshooting lot-to-lot variability.

References

O-Desmethyl Gefitinib Interference in Biochemical Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from O-Desmethyl Gefitinib in biochemical assays.

Introduction

This compound is the major active metabolite of the EGFR inhibitor Gefitinib.[1] As a potent kinase inhibitor, its effects are central to the efficacy of Gefitinib treatment. However, its intrinsic chemical and biological properties can also lead to interference in common biochemical and cell-based assays, potentially generating misleading results. This guide outlines the mechanisms of interference and provides actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my experiments?

This compound is the primary active metabolite of Gefitinib, an EGFR tyrosine kinase inhibitor. It is formed in the body by the action of the CYP2D6 enzyme. Like Gefitinib, it is a potent inhibitor of EGFR.[1] If you are studying the effects of Gefitinib in a biological system that has metabolic activity (e.g., cell culture, in vivo studies), this compound will likely be present and contributing to the observed effects.

Q2: Can this compound interfere with my fluorescence-based assays?

Yes, this compound is a fluorescent molecule.[2] Its quinazoline structure is known to exhibit fluorescence.[3][4][5][6][7] Studies have shown that this compound (referred to as GFT-M2 in some literature) has an emission maximum at approximately 440 nm when in a bulk solution and this can shift to around 388 nm when bound to proteins like Human Serum Albumin (HSA). The excitation wavelength used in these studies was 340 nm.[2] This intrinsic fluorescence can lead to false-positive signals in assays that use blue or green channel fluorophores.

Q3: How can I minimize fluorescence interference from this compound?

To minimize interference, you can:

  • Include a "compound only" control: Measure the fluorescence of your sample wells containing this compound without the fluorescent assay reagent to determine its background contribution.

  • Use red-shifted fluorophores: Whenever possible, choose assay reagents that excite and emit at longer wavelengths (red or far-red spectrum), as the intrinsic fluorescence of this compound is in the blue-green range.[8][9]

  • Optimize filter sets: Use narrow bandpass filters on your plate reader or microscope to specifically detect your probe's fluorescence and exclude the autofluorescence from the compound.

  • Perform a spectral scan: If your instrument allows, perform a spectral scan of this compound to identify its specific excitation and emission peaks in your assay buffer to better design your experiment.

Q4: Does this compound have off-target effects that could interfere with kinase assays?

Q5: How can I identify and mitigate off-target effects in my kinase assays?

  • Consult kinase panel screening data: If available, review data from broad kinase panels for Gefitinib to anticipate potential off-targets.

  • Use highly specific assays: When possible, use assays with a very specific substrate or antibody for your kinase of interest.

  • Perform counter-screening: Test this compound against other related kinases to determine its selectivity profile in your system.

  • Vary ATP concentration: As this compound is an ATP-competitive inhibitor, its potency against off-targets may vary with the ATP concentration in the assay.

Q6: Can this compound affect cell viability assays like MTT or MTS?

Yes, as an active EGFR inhibitor, this compound is expected to reduce the viability of EGFR-dependent cells. This is its intended therapeutic effect. However, it's important to be aware of potential artifacts. Some studies have shown that Gefitinib can affect mitochondrial function and induce the production of reactive oxygen species (ROS).[12][13][14][15] Assays that rely on mitochondrial reductase activity (like MTT and MTS) could be affected by these changes in mitochondrial function, independent of direct cytotoxicity.

Q7: How can I ensure my cell viability results are accurate?

  • Use orthogonal assays: Do not rely on a single viability assay. Use multiple assays that measure different cellular parameters, such as ATP content (e.g., CellTiter-Glo), membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain), and caspase activity (for apoptosis).

  • Include appropriate controls: Always include vehicle-only controls and untreated controls.

  • Monitor cell morphology: Visually inspect cells treated with this compound to correlate viability readouts with observable changes in cell health.

Q8: Is there evidence of this compound interfering with luminescence or antibody-based assays?

The provided search results do not contain specific evidence of this compound directly interfering with luciferase-based luminescence assays or antibody-based assays like ELISA and Western Blotting. However, general principles of assay interference should always be considered. For luminescence assays, some small molecules can directly inhibit the luciferase enzyme.[16] For antibody-based assays, compounds can sometimes interfere with antibody-antigen binding or the detection system.[17]

Q9: What are the best practices to avoid potential interference in luminescence and antibody-based assays?

  • For Luminescence Assays:

    • Run a counter-screen against the luciferase enzyme itself to check for direct inhibition.

    • Use a different type of luciferase (e.g., Renilla vs. Firefly) in a dual-reporter system to identify compound-specific interference.

  • For Antibody-Based Assays:

    • Include controls to check for non-specific binding of this compound to your antibodies.

    • Ensure that the compound does not interfere with the enzymatic or chemiluminescent detection step by adding it to a well with a known amount of signal.

Troubleshooting Guides

Fluorescence-Based Assay Interference

This guide will help you troubleshoot unexpected results in fluorescence-based assays when using this compound.

Data Presentation: Fluorescence Properties of this compound

PropertyValueReference
Excitation Wavelength340 nm[2]
Emission Maximum (in solution)~440 nm[2]
Emission Maximum (bound to HSA)~388 nm[2]

Experimental Protocol: Mitigating Autofluorescence

  • Initial Assessment:

    • Prepare a plate with your assay buffer and this compound at the highest concentration you plan to use.

    • Read the plate using the same filter set you would for your experimental samples.

    • If you observe a significant signal, this indicates autofluorescence from the compound.

  • Spectral Analysis (if available):

    • Perform an excitation and emission scan of this compound in your assay buffer to determine its exact spectral properties.

    • Use this information to select fluorophores and filter sets that minimize spectral overlap.

  • Assay Optimization:

    • Option 1: Background Subtraction. For each experiment, include control wells with cells and this compound but without the fluorescent assay dye. Subtract the average signal from these wells from your experimental wells.

    • Option 2: Red-Shifted Dyes. Switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (e.g., >600 nm), where interference from this compound is less likely.[8][9]

    • Option 3: Time-Resolved Fluorescence (TRF). If your assay is compatible, consider using a TRF-based detection method. This technique can reduce background fluorescence from short-lived fluorescent species like this compound.

Mandatory Visualization:

experimental_workflow cluster_assessment Initial Assessment cluster_mitigation Mitigation Strategy cluster_outcome Outcome start Prepare 'compound only' control read_plate Read fluorescence start->read_plate check_signal Significant signal? read_plate->check_signal background_sub Background Subtraction check_signal->background_sub Yes red_shift Use Red-Shifted Dyes check_signal->red_shift Yes trf Use Time-Resolved Fluorescence check_signal->trf Yes proceed Proceed with Assay check_signal->proceed No optimized Optimized Assay background_sub->optimized red_shift->optimized trf->optimized

Caption: Troubleshooting workflow for fluorescence interference.

Kinase Assay Interference

This guide addresses potential off-target effects of this compound in kinase assays.

Data Presentation: IC50 Values of Gefitinib Metabolites

CompoundTargetIC50 (inhibition of cell proliferation)Reference
GefitinibEGFR0.13 µM (in H322 cells)[18]
This compound (M2)EGFR0.5 µM (in H322 cells)[18]

Note: While this table shows on-target activity, it highlights that the metabolite is active. Off-target activities should be considered, especially at higher concentrations.

Experimental Protocol: Assessing Kinase Selectivity

  • Literature Review:

    • Search for published kinase panel screening data for Gefitinib to identify potential off-targets. Assume this compound may have a similar, though not identical, profile.

  • In-house Selectivity Profiling:

    • If you are concerned about a specific off-target kinase, perform a dose-response curve for this compound against that kinase.

    • Compare the IC50 value for the off-target kinase to the IC50 for EGFR to determine the selectivity window.

  • Assay Design Considerations:

    • ATP Concentration: For ATP-competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations. If you are trying to minimize off-target effects, consider using a higher ATP concentration in your assay, though this may also reduce the on-target potency.

    • Substrate Specificity: Use a highly specific peptide or protein substrate for your kinase of interest to minimize the chances of detecting the activity of contaminating or off-target kinases.

Mandatory Visualization:

signaling_pathway cluster_compound This compound cluster_targets Potential Kinase Targets cluster_effects Biological Effects compound O-Desmethyl Gefitinib EGFR EGFR (On-Target) compound->EGFR High Affinity OffTarget1 Off-Target Kinase 1 compound->OffTarget1 Lower Affinity OffTarget2 Off-Target Kinase 2 compound->OffTarget2 Lower Affinity intended_effect Intended Biological Effect EGFR->intended_effect unintended_effect1 Unintended Biological Effect 1 OffTarget1->unintended_effect1 unintended_effect2 Unintended Biological Effect 2 OffTarget2->unintended_effect2

Caption: On-target vs. potential off-target effects.

Cell Viability Assay Considerations

This guide provides best practices for interpreting cell viability data in the presence of this compound.

Data Presentation: Gefitinib's Effect on Mitochondrial Function

EffectObservationImplication for AssaysReference
ROS Production Gefitinib treatment can increase cellular reactive oxygen species (ROS).May interfere with assays sensitive to oxidative stress.[13][14][15]
Mitochondrial Function Gefitinib can perturb mitochondrial morphology and function.Can affect the readout of assays based on mitochondrial reductase activity (e.g., MTT, MTS).[12][13][14][15][19]

Experimental Protocol: Best Practices for Viability Assays

  • Assay Selection:

    • Do not rely solely on tetrazolium-based assays (MTT, MTS, XTT).

    • Use at least one other method that measures a different aspect of cell health, such as:

      • ATP levels: (e.g., CellTiter-Glo) - measures metabolic activity.

      • Membrane integrity: (e.g., Propidium Iodide or DAPI staining followed by imaging/flow cytometry) - measures cell death.

      • Apoptosis: (e.g., Caspase-Glo, Annexin V staining) - measures programmed cell death.

  • Experimental Controls:

    • Vehicle Control: Always include a control with the same concentration of the compound's solvent (e.g., DMSO) as your highest treatment concentration.

    • Time Course: Perform a time-course experiment to understand the kinetics of the cytotoxic/cytostatic effect.

    • Visual Confirmation: Always examine the cells under a microscope to confirm that the assay results correlate with visible signs of cell stress or death (e.g., detachment, blebbing, reduced confluency).

Mandatory Visualization:

logical_relationship cluster_compound This compound cluster_mechanisms Cellular Effects cluster_assays Affected Viability Assays compound O-Desmethyl Gefitinib egfr_inhibition EGFR Inhibition compound->egfr_inhibition mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction ros_production ROS Production compound->ros_production proliferation Reduced Proliferation egfr_inhibition->proliferation mtt_mts Altered MTT/MTS Readout mito_dysfunction->mtt_mts atp_levels Decreased ATP Levels mito_dysfunction->atp_levels ros_production->mtt_mts

Caption: Multiple mechanisms affecting cell viability readouts.

References

strategies to mitigate O-Desmethyl Gefitinib-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Desmethyl Gefitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during their experiments, with a focus on mitigating cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity in our cell line when treated with this compound. What are the potential causes?

A1: Higher-than-expected cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to EGFR inhibitors. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.

  • Metabolite Activity: this compound is an active metabolite of Gefitinib and a potent EGFR inhibitor.[1][2] Its cytotoxic effects are expected, primarily through the induction of apoptosis.

  • Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the observed cytotoxicity.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: As an active metabolite of Gefitinib, this compound is presumed to share a similar mechanism of action, primarily inducing apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[3] This involves the upregulation of pro-apoptotic proteins like BIM, leading to the activation of caspases.[3] Additionally, studies on Gefitinib have indicated the involvement of oxidative stress in its cytotoxic effects.[4]

Q3: Are there any known strategies to reduce the cytotoxic effects of this compound without compromising its EGFR inhibitory activity?

A3: While direct studies on mitigating this compound cytotoxicity are limited, strategies can be extrapolated from research on the parent compound, Gefitinib. One potential approach is to counteract secondary cytotoxic effects, such as oxidative stress. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), could potentially reduce cytotoxicity not directly related to EGFR inhibition. It is important to validate that any co-treatment does not interfere with the primary efficacy of the compound.

Q4: Could the formation of other reactive metabolites be contributing to the observed cytotoxicity?

A4: Yes. The metabolism of Gefitinib can produce various metabolites.[5] While this compound is a major active metabolite, other reactive intermediates can be formed.[5] For instance, the formation of a glutathione adduct of a Gefitinib metabolite has been identified, which suggests a cellular detoxification mechanism against reactive species.[5] The presence and activity of different metabolic enzymes (like CYP450 isoforms) in your experimental system can influence the metabolic profile and the generation of potentially more toxic byproducts.

Troubleshooting Guide

Issue: Excessive Cell Death at Expected Efficacious Concentrations

Potential Cause 1: Oxidative Stress Gefitinib has been shown to induce oxidative stress, which can contribute to its cytotoxicity.[4]

Troubleshooting Steps:

  • Assess Oxidative Stress: Measure the levels of reactive oxygen species (ROS) in your cells following treatment with this compound using a fluorescent probe like DCFDA.

  • Co-treatment with Antioxidants: Perform a co-treatment experiment with an antioxidant like N-acetylcysteine (NAC) to determine if it can alleviate the cytotoxic effects.

Table 1: Hypothetical Data for Mitigation of this compound-Induced Cytotoxicity by N-acetylcysteine (NAC) in A549 cells

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%) (MTT Assay)Fold Increase in ROS (DCFDA Assay)
Vehicle Control00100 ± 5.21.0 ± 0.1
This compound10045 ± 4.13.5 ± 0.4
This compound + NAC10568 ± 3.91.8 ± 0.3
NAC Control0598 ± 4.71.1 ± 0.2

Data are presented as mean ± standard deviation and are hypothetical.

Potential Cause 2: Apoptosis Over-activation The primary mechanism of action for Gefitinib and its active metabolites is the induction of apoptosis in EGFR-dependent cells.[3] In some cases, this response may be more potent than desired for a specific experimental goal.

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize an Annexin V/Propidium Iodide staining assay to quantify the percentage of apoptotic and necrotic cells.

  • Modulate Apoptotic Pathway (with caution): While not a direct mitigation strategy for unwanted cytotoxicity, understanding the specific apoptotic pathway can be insightful. For research purposes, exploring the effect of pan-caspase inhibitors (e.g., Z-VAD-FMK) can confirm if the observed cell death is caspase-dependent. Note: This would also likely inhibit the intended anti-cancer effect.

Experimental Protocols

Protocol: Assessing the Mitigation of this compound-Induced Cytotoxicity using an MTT Assay

Objective: To determine if co-treatment with an antioxidant (N-acetylcysteine) can reduce the cytotoxicity of this compound.

Materials:

  • Target cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • N-acetylcysteine (NAC) stock solution (in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound and NAC in culture medium.

    • Aspirate the old medium from the cells.

    • Add 100 µL of the treatment media to the respective wells (Vehicle control, this compound alone, NAC alone, and co-treatment of this compound with NAC).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Gefitinib/O-Desmethyl Gefitinib-Induced Apoptotic Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Activates BIM BIM MEK_ERK->BIM Inhibits (leading to BIM increase upon EGFR inhibition) BAX BAX BIM->BAX Activates Mitochondrion_node Mitochondrion BAX->Mitochondrion_node Acts on Cytochrome_c Cytochrome c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Mitochondrion_node->Cytochrome_c Releases Gefitinib_Metabolite Gefitinib / this compound Gefitinib_Metabolite->EGFR Inhibits

Caption: Gefitinib/O-Desmethyl Gefitinib-induced apoptotic signaling pathway.

Experimental Workflow for Cytotoxicity Mitigation Start Observe High Cytotoxicity Hypothesize_Mechanism Hypothesize Mechanism (e.g., Oxidative Stress) Start->Hypothesize_Mechanism Select_Mitigating_Agent Select Mitigating Agent (e.g., N-acetylcysteine) Hypothesize_Mechanism->Select_Mitigating_Agent Dose_Response Perform Dose-Response for This compound & Mitigating Agent Select_Mitigating_Agent->Dose_Response Co_treatment_Experiment Co-treatment Experiment Dose_Response->Co_treatment_Experiment Assess_Cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH assay) Co_treatment_Experiment->Assess_Cytotoxicity Assess_Mechanism Assess Mechanism (e.g., ROS levels) Co_treatment_Experiment->Assess_Mechanism Analyze_Data Analyze and Interpret Data Assess_Cytotoxicity->Analyze_Data Assess_Mechanism->Analyze_Data Conclusion Conclusion on Mitigation Analyze_Data->Conclusion

Caption: General experimental workflow for troubleshooting and mitigating cytotoxicity.

References

Technical Support Center: Refining O-Desmethyl Gefitinib Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Gefitinib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Gefitinib?

A1: this compound (M523595) is the major active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is formed in vivo primarily through metabolism by the cytochrome P450 enzyme CYP2D6.[1] While both compounds inhibit EGFR, this compound has been reported to be less potent than Gefitinib in cell-based assays.[2][3]

Q2: What are the common challenges in delivering this compound in animal models?

A2: Like its parent compound Gefitinib, this compound is poorly soluble in aqueous solutions at physiological pH, which can lead to difficulties in formulation for in vivo administration, potentially causing issues with bioavailability and consistent dosing.[4][5]

Q3: What are the recommended routes of administration for this compound in animal models?

A3: The most common routes of administration for similar poorly soluble compounds in preclinical studies are intravenous (IV) injection and oral gavage. The choice of administration route will depend on the specific experimental goals, such as studying pharmacokinetics or evaluating anti-tumor efficacy.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation. Avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Formulation and Administration Issues
Problem Possible Cause Suggested Solution
Precipitation of this compound in the formulation upon standing. Poor solubility of the compound in the chosen vehicle.- Increase the percentage of co-solvents such as DMSO or PEG300 in the formulation. - Gently warm the formulation and sonicate before each use to ensure complete dissolution. - Prepare the formulation fresh before each experiment.
Inconsistent plasma concentrations of this compound between animals. - Incomplete dissolution of the compound in the dosing vehicle. - Inaccurate dosing due to precipitation in the syringe. - Variability in oral absorption.- Ensure the formulation is a clear solution before administration. - Vortex the formulation vial immediately before drawing each dose. - For oral gavage, administer the formulation at a consistent time relative to feeding, as food can affect absorption.
Tissue irritation or necrosis at the injection site (IV administration). - High concentration of DMSO or other organic solvents in the formulation. - Precipitation of the compound at the injection site.- Reduce the concentration of organic solvents if possible, while maintaining solubility. - Administer the injection slowly to allow for dilution in the bloodstream. - Visually inspect the injection site post-administration for any signs of irritation.
Regurgitation or incomplete dosing during oral gavage. - Improper gavage technique. - High viscosity of the formulation.- Ensure proper training in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. - If the formulation is too viscous, it can be slightly warmed to reduce viscosity.
Experimental Outcome Issues
Problem Possible Cause Suggested Solution
Lower than expected in vivo efficacy. - Poor bioavailability of the administered compound. - Rapid metabolism and clearance of this compound. - The tumor model is resistant to EGFR inhibition.- Confirm the in vivo exposure of this compound through pharmacokinetic analysis. - Consider using a different formulation or administration route to improve bioavailability. - Characterize the EGFR mutation status and downstream signaling pathways of the tumor model to ensure it is a relevant model for testing an EGFR inhibitor.
High variability in tumor growth inhibition between animals. - Inconsistent dosing. - Heterogeneity of the tumor model.- Strictly adhere to the dosing protocol and ensure accurate administration. - Ensure tumors are of a consistent size at the start of treatment and randomize animals into treatment groups.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (as a metabolite of Gefitinib)

ParameterValueAnimal ModelAdministration of Parent Compound (Gefitinib)
Peak Plasma Concentration (Cmax)280 ng/mLMouse10 mg/kg, Intravenous
Time to Peak Concentration (Tmax)1 hourMouse10 mg/kg, Intravenous

Data is for this compound measured as a metabolite after administration of the parent compound, Gefitinib.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.

  • Add PEG300 to the tube. The recommended final concentration is 40%.

  • Vortex the mixture until it is homogeneous.

  • Add Tween-80 to the mixture. The recommended final concentration is 5%.

  • Vortex again until the solution is clear.

  • Add sterile saline to reach the final desired volume. The recommended final concentration of saline is 45%.

  • Vortex thoroughly to ensure a clear, homogeneous solution.

  • If any particulates are observed, gently warm the solution and sonicate until fully dissolved.

  • The final formulation should contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Preparation of this compound for Oral Gavage in Rats

Materials:

  • This compound powder

  • Corn oil

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Weighing scale

Procedure:

  • Weigh the required amount of this compound powder.

  • Transfer the powder to a sterile glass vial.

  • Add the calculated volume of corn oil to the vial.

  • Place a sterile magnetic stir bar in the vial.

  • Stir the mixture on a magnetic stirrer at room temperature until a uniform suspension is achieved.

  • Visually inspect the suspension for any clumps before each administration.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates ODG O-Desmethyl Gefitinib ODG->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental_Workflow A 1. Formulation Preparation D 4. This compound Administration (IV or Oral) A->D B 2. Animal Acclimatization & Tumor Implantation C 3. Randomization into Treatment Groups B->C C->D E 5. Monitoring (Tumor Volume, Body Weight) D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Pharmacokinetic & Pharmacodynamic Analysis F->G H 8. Data Analysis & Interpretation G->H

Caption: In Vivo Efficacy Study Workflow for this compound.

References

Technical Support Center: Synthesis of High-Purity O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity O-Desmethyl Gefitinib. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this important Gefitinib metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 847949-49-9) is a primary active metabolite of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] It is formed in the body through the metabolic O-demethylation of the methoxy group at the 7-position of the quinazoline ring.[1] Its chemical formula is C₂₁H₂₂ClFN₄O₃ and it has a molecular weight of 432.88 g/mol .[2]

Q2: What is the primary challenge in synthesizing high-purity this compound?

A2: The principal challenge lies in the selective demethylation of the methoxy group at the 7-position of a quinazoline precursor without affecting other functional groups or the methoxy group at the 6-position (if starting from a dimethoxy intermediate). This often leads to the formation of hard-to-separate isomeric impurities and over-demethylation byproducts.[3]

Q3: Which analytical methods are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for assessing the purity of this compound and quantifying impurities.[4] 1H NMR and 13C NMR are also essential for structural confirmation and can provide information on purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired O-Desmethyl Product

Q: My demethylation reaction is resulting in a very low yield of this compound. What are the possible causes and solutions?

A: Low yields in demethylation reactions are a common issue. Here are several potential causes and troubleshooting steps:

  • Incomplete Reaction: The demethylation agent may not be reactive enough, or the reaction time may be too short.

    • Solution: If using a milder reagent like L-methionine/methanesulfonic acid, consider increasing the reaction temperature or time. For more robust reagents like BBr₃, ensure it is fresh and used under strictly anhydrous conditions, as it reacts violently with water.[5]

  • Degradation of Starting Material or Product: The reaction conditions, particularly with strong acids like HBr or Lewis acids like BBr₃, can be harsh and may lead to the degradation of the quinazoline core.

    • Solution: Perform the reaction at the lowest effective temperature. For BBr₃, reactions are often carried out at temperatures ranging from -20°C to room temperature.[5] A post-reaction quench with a mild base should be done carefully at low temperatures.

  • Formation of Byproducts: The primary cause of low yield is often the formation of multiple byproducts, such as the isomeric 6-O-desmethyl compound or the di-demethylated product.

    • Solution: The choice of demethylating agent is critical for selectivity. The use of an ionic liquid like trimethylammonium heptachlorodialuminate has been shown to favor the desired regioisomer, although it may still produce a mixture.[3] Careful optimization of reaction conditions (temperature, time, and stoichiometry of the reagent) is necessary.

Problem 2: Presence of Isomeric Impurities

Q: My final product is contaminated with an isomeric impurity that is difficult to separate. How can I improve the purity?

A: The formation of the 6-O-desmethyl isomer is a significant challenge.

  • Cause: Many demethylating agents are not sufficiently regioselective for the 6,7-dimethoxy quinazoline system. For example, some methods have reported a nearly 1:1 ratio of the desired 7-O-desmethyl and the isomeric 6-O-desmethyl products.[3]

  • Solutions:

    • Reaction Optimization: Using a bulkier or more sterically hindered demethylating agent might improve selectivity for the more accessible 7-methoxy group. The use of ionic liquids has shown some success in improving the isomer ratio.[3]

    • Purification Strategy:

      • Crystallization: This is the most effective method for separating these isomers on a larger scale. A study on a similar intermediate showed that while the initial reaction produced a 1.1–1.3 : 1 ratio of isomers, crystallization from hot methanol enriched the desired product to a >95:5 ratio.[3] A second crystallization can further increase purity.

      • Column Chromatography: While potentially challenging due to the similar polarity of the isomers, preparative HPLC or flash chromatography on silica gel can be used for separation, especially on a smaller scale. A gradient elution system will likely be necessary.

Problem 3: Presence of Di-demethylated Impurity

Q: My product contains the 6,7-dihydroxy (di-demethylated) byproduct. How can I avoid this?

A: Over-reaction is the primary cause of di-demethylation.

  • Cause: Using an excess of a powerful demethylating agent like BBr₃ or running the reaction for too long or at too high a temperature can lead to the removal of both methyl groups.[3]

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the demethylating agent. Theoretical calculations suggest one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, so using a stoichiometric or even sub-stoichiometric amount is recommended.[6]

    • Temperature and Time: Perform the reaction at the lowest possible temperature and monitor the reaction progress closely using TLC or LC-MS to stop it once the starting material is consumed but before significant di-demethylation occurs.

Problem 4: N-Alkylated Impurity in the Final Step

Q: After the final O-alkylation step with 4-(3-chloropropyl)morpholine, I am observing an N-alkylated impurity. How can this be minimized?

A: This is a known issue in Gefitinib synthesis and is also relevant here.

  • Cause: The secondary amine on the quinazoline ring can also be alkylated by the morpholinopropyl chloride, leading to a tertiary amine impurity.

  • Solutions:

    • Reaction Conditions: Control the reaction temperature and use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to activate the phenolic hydroxyl group.

    • Purification: This impurity is typically more polar than the desired product and can often be removed by column chromatography or by converting the desired product to a salt and recrystallizing.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the selective demethylation of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate, which is a relevant model for the synthesis of this compound.[3]

ParameterReagent/ConditionResult
Isomer Ratio [TMAH][Al₂Cl₇] at 50°C for 2 hours1.1–1.3 : 1 (desired : undesired isomer)
Purity after 1st Crystallization Concentrated reaction mixture from hot methanol>95:5 (desired : undesired isomer)
Purity after 2nd Crystallization From hot methanol>99% regioisomeric purity
Yield (after 1st Crystallization) [TMAH][Al₂Cl₇] demethylation30–35%

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Demethylation

This protocol is a generalized procedure based on common synthetic routes for Gefitinib and its analogues, incorporating a selective demethylation step.

Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline This intermediate is synthesized from commercially available starting materials through established methods involving cyclization and nucleophilic aromatic substitution.

Step 2: Selective Monodemethylation

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline intermediate in a suitable anhydrous solvent (e.g., dichloromethane for BBr₃, or neat for ionic liquids).

  • Cool the solution to the appropriate temperature (e.g., -20°C for BBr₃, or set to 50°C for ionic liquid).

  • Slowly add the demethylating agent (e.g., 1.0-1.2 equivalents of BBr₃ or a pre-formed ionic liquid like [TMAH][Al₂Cl₇]).

  • Monitor the reaction by TLC or LC-MS. The reaction may take from 2 to 24 hours.

  • Upon completion, quench the reaction carefully. For BBr₃, this involves the slow addition of methanol at low temperature, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification of the Demethylated Intermediate

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum. This step is crucial for separating the desired 7-hydroxy isomer from the 6-hydroxy isomer.[3]

Step 4: O-Alkylation with 4-(3-chloropropyl)morpholine

  • To a solution of the purified 7-hydroxy intermediate in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

  • Add 4-(3-chloropropyl)morpholine hydrochloride (~1.2 equivalents) and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture to around 60-70°C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into ice water, and extract the product with a suitable solvent like chloroform or ethyl acetate.

  • Wash the organic layer with saturated sodium carbonate solution and brine, then dry and concentrate.

Step 5: Final Purification

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve high purity.

Protocol 2: HPLC Method for Purity Analysis

This method is adapted from a published LC-MS/MS protocol for the analysis of this compound.[4]

  • Column: Alltima C18 (150 mm × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v).

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 332 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 6,7-Dimethoxy- quinazoline Precursor Demethylation Selective O-Demethylation Start->Demethylation BBr3 or Ionic Liquid Alkylation O-Alkylation with 4-(3-chloropropyl)morpholine Demethylation->Alkylation K2CO3, KI, DMF Crude Crude O-Desmethyl Gefitinib Alkylation->Crude Crystallization Crystallization (Methanol) Crude->Crystallization Chromatography Column Chromatography Crystallization->Chromatography Final High-Purity This compound Chromatography->Final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Demethylation Start Demethylation Reaction Analysis LowYield Low Yield? Start->LowYield Isomers Isomeric Impurities? LowYield->Isomers No Sol_Yield Check Reagent Activity Increase Time/Temp Optimize Stoichiometry LowYield->Sol_Yield Yes DiDem Di-demethylated Impurity? Isomers->DiDem No Sol_Isomers Optimize Reagent Choice (e.g., Ionic Liquid) Perform Recrystallization Isomers->Sol_Isomers Yes Success Proceed to Next Step DiDem->Success No Sol_DiDem Reduce Reagent Stoichiometry Lower Reaction Temperature Monitor Reaction Closely DiDem->Sol_DiDem Yes Sol_Yield->Isomers Sol_Isomers->DiDem Sol_DiDem->Success

Caption: Troubleshooting decision tree for the selective demethylation step.

References

O-Desmethyl Gefitinib degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of O-Desmethyl Gefitinib during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary metabolic pathway?

This compound is the major and active metabolite of Gefitinib, an EGFR inhibitor.[1][2] It is formed in human plasma primarily through the metabolic action of the cytochrome P450 isoform CYP2D6.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.

Q3: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Recommended Storage of Stock Solutions:

  • -20°C: for up to 1 month

  • -80°C: for up to 6 months

Q4: Are there known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, forced degradation studies on its parent compound, Gefitinib, have shown susceptibility to oxidation. Significant degradation of Gefitinib has also been observed under acidic and basic stress conditions. Given the structural similarities, it is plausible that this compound may be sensitive to similar conditions.

Troubleshooting Guide: Preventing Degradation in Experiments

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower than expected activity of this compound in cellular assays.
Potential Cause Troubleshooting/Prevention Strategy
Degradation of stock solution 1. Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Use fresh, anhydrous DMSO to prepare stock solutions as moisture can promote degradation.
Degradation in aqueous media 1. Prepare working solutions in your experimental buffer or media immediately before use. 2. Minimize the time the compound is in aqueous solution, especially at room temperature or higher. 3. If experiments are lengthy, consider the stability in your specific media by running a time-course experiment and analyzing for degradation.
pH instability Be mindful of the pH of your experimental buffers. Based on data from the parent compound, avoid strongly acidic or basic conditions.
Oxidation 1. Degas aqueous buffers before preparing working solutions to remove dissolved oxygen. 2. Consider the use of antioxidants in your experimental setup if compatible with your assay.
Photodegradation Protect solutions from direct light, especially for extended periods. Use amber vials or cover tubes with foil.
Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting/Prevention Strategy
Oxidative degradation Forced degradation studies on Gefitinib indicate that an N-oxide impurity can form under oxidative stress. It is possible this compound degrades similarly. 1. Check for and eliminate potential sources of oxidation in your sample preparation and storage. 2. Use freshly prepared mobile phases for HPLC/LC-MS.
Hydrolysis Degradation may occur in acidic or basic mobile phases or sample diluents. 1. Evaluate the stability of this compound in your specific analytical method conditions. 2. If degradation is observed, adjust the pH of your mobile phase to be closer to neutral, if compatible with your chromatography.
Solvent impurities Impurities in solvents (e.g., peroxides in older ethers or aldehydes in alcohols) can react with the compound. 1. Use high-purity, HPLC-grade solvents. 2. Avoid using solvents that have been stored for extended periods after opening.

Summary of Stability and Storage Data

Form Storage Temperature Reported Stability
Solid (Powder)-20°C≥ 4 years[1]
In DMSO-20°C1 month
In DMSO-80°C6 months

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Add a precise volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Immediately aliquot the stock solution into single-use, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Dilute the stock solution serially in cell culture medium to the final desired concentrations.

  • Perform dilutions immediately before adding to the cell cultures.

  • Do not store the compound in aqueous media for extended periods.

Visualizations

cluster_metabolism Metabolic Pathway Gefitinib Gefitinib ODG This compound Gefitinib->ODG CYP2D6

Caption: Metabolic formation of this compound.

cluster_stressors Potential Stressors ODG This compound Degradation Degradation Products ODG->Degradation Degradation Pathway Oxidation Oxidation (e.g., O2, peroxides) Oxidation->Degradation pH Extreme pH (Acid/Base) pH->Degradation Light UV/Visible Light Light->Degradation Temp High Temperature Temp->Degradation

Caption: Potential degradation pathways for this compound.

start Solid Compound (Store at -20°C) prep_stock Prepare DMSO Stock Solution start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_stock Store Stock (-20°C or -80°C) aliquot->store_stock prep_working Prepare Aqueous Working Solution (Immediately before use) store_stock->prep_working experiment Perform Experiment prep_working->experiment

Caption: Recommended experimental workflow for this compound.

References

Validation & Comparative

O-Desmethyl Gefitinib in a Head-to-Head Comparison with Leading EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Epidermal Growth Factor Receptor (EGFR) inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a detailed comparison of O-Desmethyl Gefitinib, an active metabolite of the first-generation inhibitor Gefitinib, with other prominent EGFR inhibitors across different generations: Erlotinib (first-generation), Afatinib (second-generation), and Osimertinib (third-generation). This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.

Mechanism of Action and Generational Differences

EGFR inhibitors are broadly classified into three generations based on their mechanism of action and specificity for different EGFR mutations.

  • First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are most effective against the common sensitizing mutations, such as exon 19 deletions and the L858R point mutation. This compound, as the major active metabolite of Gefitinib, shares this mechanism and demonstrates potent inhibition of EGFR tyrosine kinase activity, with IC50 values comparable to its parent compound.[1][2] Gefitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with O-desmethyl-gefitinib being the major metabolite mediated by CYP2D6.[1][3]

  • Second-Generation (Afatinib): Afatinib is an irreversible inhibitor that forms a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition.[4][5][6] It is a pan-ErbB family blocker, inhibiting EGFR, HER2, and HER4, which can result in broader activity but also increased toxicity compared to first-generation inhibitors.[4]

  • Third-Generation (Osimertinib): Osimertinib is also an irreversible inhibitor but is specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation inhibitors.[7][8][9][10][11] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which generally leads to a better safety profile.[8][9] The T790M mutation is thought to cause resistance by increasing the affinity for ATP, making it more difficult for reversible inhibitors to compete.[12][13]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against various forms of the EGFR enzyme. Lower IC50 values indicate greater potency.

InhibitorGenerationTarget EGFR StatusIC50 (nM)
Gefitinib FirstL858R Mutant~2.4
L858R/T790M Mutant~10.9
This compound First (Metabolite)EGFR Tyrosine Kinase36
Erlotinib FirstWild-Type>1000
L858R Mutant~20
Exon 19 Deletion~5
Afatinib SecondWild-Type~10
L858R Mutant~0.5
Exon 19 Deletion~0.4
L858R/T790M Mutant~10
Osimertinib ThirdWild-Type~500
L858R Mutant~12
Exon 19 Deletion~1
L858R/T790M Mutant<15

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Visualizing Key Biological and Experimental Processes

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[14][15][16][17] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[18]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR

Simplified EGFR Signaling Pathway
Experimental Workflow: In Vitro Kinase Assay

Determining the IC50 values of EGFR inhibitors is commonly performed using an in vitro kinase assay. The workflow below illustrates the key steps in a typical luminescence-based assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dilute_Enzyme Dilute EGFR Enzyme Add_Components Add Inhibitor, Enzyme, and Substrate/ATP to Plate Dilute_Enzyme->Add_Components Dilute_Inhibitor Prepare Serial Dilutions of Inhibitor Dilute_Inhibitor->Add_Components Prepare_Substrate Prepare Substrate/ATP Mix Prepare_Substrate->Add_Components Incubate_Reaction Incubate at Room Temp (e.g., 60 minutes) Add_Components->Incubate_Reaction Add_Reagent Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) Incubate_Reaction->Add_Reagent Incubate_Detection Incubate at Room Temp (e.g., 40 minutes) Add_Reagent->Incubate_Detection Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP) Incubate_Detection->Add_Detection_Reagent Incubate_Final Incubate at Room Temp (e.g., 30 minutes) Add_Detection_Reagent->Incubate_Final Read_Luminescence Read Luminescence Incubate_Final->Read_Luminescence

Workflow for an In Vitro Kinase Assay

Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).

Objective: To determine the in vitro potency (IC50) of a test compound against a specific EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme (Wild-Type or mutant)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[19]

  • ATP solution

  • EGFR substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Luminometer

Procedure:

  • Preparation:

    • Prepare a 2X kinase buffer solution.

    • Create a serial dilution of the test inhibitor in the kinase buffer.

    • Dilute the EGFR enzyme to the desired concentration in the kinase buffer.

    • Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be near the Km value for the specific EGFR variant if known.[20]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µl of the inhibitor dilution (or vehicle control).

    • Add 2 µl of the diluted EGFR enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.[19]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[19]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/XTT or ATP-Based)

This protocol assesses the effect of EGFR inhibitors on the proliferation and viability of cancer cell lines.

Objective: To determine the cellular potency (GI50/IC50) of a test compound in EGFR-dependent cancer cell lines.

Materials:

  • Cancer cell line with known EGFR status (e.g., HCC827 with exon 19 deletion, H1975 with L858R/T790M)

  • Complete cell culture medium

  • Test inhibitor

  • 96-well or 384-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a density of 5,000 cells/well in 100 µl of medium.[21]

    • Allow cells to attach and resume growth by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in the cell culture medium.

    • Remove the medium from the cells and add 100 µl of the medium containing the inhibitor (or vehicle control).

    • Incubate the plate for 48-72 hours.[21]

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µl).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

O-Desmethyl Gefitinib: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of O-Desmethyl Gefitinib, the major active metabolite of Gefitinib, against its parent drug and other prominent EGFR inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction

Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Following administration, Gefitinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form this compound.[1] This metabolite is present in human plasma at concentrations comparable to Gefitinib and exhibits inhibitory activity against EGFR.[1] This guide delves into the anti-cancer properties of this compound, comparing its efficacy with Gefitinib and other EGFR inhibitors such as Erlotinib and Afatinib.

Comparative Efficacy Analysis

The anti-cancer activity of this compound has been evaluated in various preclinical studies. Below is a summary of its inhibitory potency in comparison to Gefitinib and other EGFR TKIs.

Table 1: In Vitro EGFR Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of the compounds against the EGFR tyrosine kinase in subcellular, cell-free assays. Lower values indicate greater potency.

CompoundIC50 (nM)Reference(s)
This compound 36 [2][3][4][5]
Gefitinib22 - 37[4]
Erlotinib2
Afatinib0.5 (wt EGFR), 0.4 (L858R), 10 (L858R/T790M)
Table 2: In Vitro Cell Proliferation Inhibition

This table presents the IC50 values of the compounds against various cancer cell lines, indicating their potency in inhibiting cell growth in a cellular context.

Cell LineThis compound IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
LoVo (colorectal)76049--
A549 (NSCLC)->20,000>20,000-
HCC827 (NSCLC)-13.0611,8109.11
H3255 (NSCLC)-3--
PC-9 (NSCLC)-77.26--
BxPC-3 (pancreatic)--1,26011
AsPc-1 (pancreatic)--5,800367

Note: A dash (-) indicates that data for that specific compound and cell line combination was not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

EGFR Kinase Inhibition Assay (Subcellular)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the EGFR tyrosine kinase.

Objective: To measure the IC50 value of a test compound against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound, Gefitinib, etc.) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.

  • Add the EGFR kinase enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (In Vitro)

This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cells.

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., LoVo, A549, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well or 384-well clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells into the wells of a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the diluted compounds.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, measure cell viability using a suitable reagent. For example, with CellTiter-Glo®, the reagent is added to the wells, and luminescence is measured, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of a compound in a mouse xenograft model. Specific parameters for this compound are based on findings from the literature.

Objective: To assess the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor induction (e.g., LoVo)

  • Matrigel (optional, to aid tumor formation)

  • Test compound (this compound) and vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ LoVo cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups. The route and frequency of administration will depend on the compound's properties. For this compound, a study by McKillop et al. suggests that despite being an active metabolite, its concentration in tumors is significantly lower than that of Gefitinib.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy. In the case of this compound, it was reported to not significantly reduce tumor growth in a LoVo xenograft model.

Signaling Pathway and Mechanism of Action

Gefitinib and its metabolite, this compound, exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_outcome Cellular Response cluster_inhibition Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P1->PI3K JAK JAK P2->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Gefitinib Inhibitor->EGFR Blocks ATP Binding Prevents Phosphorylation

Caption: EGFR signaling pathway and inhibition.

This diagram illustrates the activation of the EGFR signaling cascade upon ligand binding, leading to the activation of downstream pathways like RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT, which ultimately promote cell proliferation, survival, and metastasis. This compound and Gefitinib inhibit this process by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby preventing its autophosphorylation and the subsequent downstream signaling.

Experimental Workflow

The validation of the anti-cancer activity of a compound like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Activity cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis Metabolism Metabolism of Gefitinib to this compound KinaseAssay In Vitro EGFR Kinase Inhibition Assay Metabolism->KinaseAssay Identified as active metabolite CellProliferation Cell Proliferation Assay (e.g., LoVo, A549, HCC827) KinaseAssay->CellProliferation Confirmation of cellular potency PathwayAnalysis Downstream Signaling Analysis (Western Blot for p-EGFR, p-AKT, etc.) CellProliferation->PathwayAnalysis Mechanism of action studies Xenograft Tumor Xenograft Model (e.g., LoVo in nude mice) PathwayAnalysis->Xenograft Candidate for in vivo testing PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD Evaluation of in vivo efficacy and exposure Comparison Comparison with Gefitinib & Other EGFR Inhibitors PKPD->Comparison Data for comparative assessment

Caption: Experimental workflow for validating anti-cancer activity.

This workflow demonstrates the logical progression of experiments, starting from the identification of this compound as a metabolite, followed by its characterization in biochemical and cell-based assays, and culminating in in vivo studies to assess its anti-tumor efficacy and pharmacokinetic properties. The data generated at each stage is then used for a comprehensive comparison with other relevant compounds.

Conclusion

This compound is an active metabolite of Gefitinib that demonstrates potent inhibition of the EGFR tyrosine kinase in subcellular assays, with a potency comparable to its parent compound. However, in whole-cell assays, its activity is attenuated. In vivo studies in a LoVo tumor xenograft model indicated that this compound did not significantly inhibit tumor growth, which may be attributed to its lower concentration in tumors compared to Gefitinib. This comprehensive guide provides the necessary data and experimental context for researchers to objectively evaluate the anti-cancer activity of this compound and its potential role in the therapeutic effects of Gefitinib. Further research is warranted to fully elucidate its contribution to the clinical efficacy and safety profile of Gefitinib.

References

O-Desmethyl Gefitinib: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory profile of O-Desmethyl Gefitinib, the major active metabolite of the well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. While both compounds potently target EGFR, a comprehensive understanding of their respective cross-reactivity with other kinases is crucial for elucidating their complete pharmacological profiles and anticipating potential off-target effects.

Comparative Kinase Inhibition Profile

KinaseGefitinib IC50 (nM)This compound IC50 (nM)Reference
EGFR2236[1]

Note: The lack of extensive publicly available data on the cross-reactivity of this compound highlights a significant knowledge gap. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize its selectivity.

Experimental Protocols: Kinase Profiling Assay

To determine the cross-reactivity of this compound and compare it to Gefitinib, a biochemical kinase assay can be employed. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.

Objective: To determine the IC50 values of this compound and Gefitinib against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

  • This compound and Gefitinib stock solutions (in DMSO)

  • Purified recombinant kinases (a diverse panel is recommended)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and Gefitinib in kinase reaction buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Also, include a DMSO-only control.

  • Kinase Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for each kinase to be in the linear range of the assay.

    • Add 5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

EGFR Signaling Pathway

Gefitinib and this compound exert their primary therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and migration. The following diagram illustrates the core EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits This compound This compound This compound->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

Caption: EGFR signaling pathway and points of inhibition.

Discussion and Future Directions

The available data confirms that this compound is a potent inhibitor of EGFR, with an in vitro potency comparable to its parent drug, Gefitinib. This suggests that the metabolite likely contributes to the overall therapeutic efficacy of Gefitinib treatment.

However, the lack of a comprehensive kinase cross-reactivity profile for this compound represents a critical information gap. Understanding the selectivity of this major metabolite is essential for a complete assessment of its pharmacological profile. A broader screening against a panel of kinases would reveal any potential off-target activities that could contribute to either therapeutic effects or adverse events.

It is recommended that future studies focus on generating a comparative kinase selectivity profile for Gefitinib and this compound. The experimental protocol outlined in this guide provides a robust framework for such an investigation. The resulting data would be invaluable for researchers in the fields of oncology, pharmacology, and drug development, enabling a more nuanced understanding of the activity of this important anti-cancer agent and its primary metabolite.

References

Comparative Analysis of O-Desmethyl Gefitinib Across Different Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the major active metabolite of Gefitinib, O-Desmethyl Gefitinib, reveals a nuanced profile of anticancer activity. While demonstrating potent enzymatic inhibition of the Epidermal Growth Factor Receptor (EGFR), its efficacy in cellular and in vivo models appears limited compared to its parent compound, Gefitinib. This guide provides a comparative analysis of this compound's activity in lung, breast, and glioblastoma cancers, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is the primary active metabolite of the well-established anticancer drug Gefitinib, formed predominantly through the metabolic action of the cytochrome P450 enzyme CYP2D6.[1][2] In subcellular assays, this compound exhibits potent inhibition of EGFR tyrosine kinase, with a half-maximal inhibitory concentration (IC50) of 36 nM, comparable to that of Gefitinib (22 nM).[3] However, this potent enzymatic activity does not fully translate to cellular or in vivo settings. Reports indicate that this compound is less active in whole-cell assays, a phenomenon attributed to poor cell penetration.[2] This guide synthesizes the available data to provide a comparative overview of this compound's performance, offering valuable insights for researchers in oncology and drug development.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies on this compound across different cancer cell lines, this section presents the available data for this compound alongside a more extensive dataset for its parent compound, Gefitinib, to provide context and a basis for comparison.

Table 1: In Vitro Efficacy of this compound and Gefitinib Against Various Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Citation
This compound -Subcellular EGFR Kinase Assay0.036[3]
Gefitinib-Subcellular EGFR Kinase Assay0.022[3]
GefitinibLung Cancer (NSCLC)NCI-H129914.62[4]
GefitinibLung Cancer (NSCLC)A54914.62[4]
GefitinibLung Cancer (Adenocarcinoma)NCI-H143720.56[4]
GefitinibBreast CancerMDA-MB-468>10[5]
GefitinibGlioblastomaA172Data not available[6]
GefitinibGlioblastomaSH-SY5Y (Neuroblastoma)Data not available[6]

Table 2: In Vivo Efficacy of Gefitinib in Xenograft Models

Cancer TypeXenograft ModelTreatmentOutcomeCitation
Lung Cancer (NSCLC)H358R (cisplatin-resistant)GefitinibIncreased anti-tumor effect in resistant xenografts[7]
Lung Cancer (NSCLC)PC9Gefitinib + DexamethasoneDexamethasone compromised Gefitinib's efficacy[8]
Breast Cancer (TNBC)MDA-MB-468Gefitinib + Autophagy InhibitorAutophagy inhibitor facilitated Gefitinib sensitivity[5]
Glioblastoma-GefitinibSelectively inhibited tumor cell migration in EGFR-amplified models[9]

Note: In vivo efficacy data specifically for this compound in lung, breast, or glioblastoma xenograft models is limited in the currently available literature.

Mechanism of Action: EGFR Signaling Pathway

This compound, like its parent compound, exerts its anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key transmembrane receptor that, upon activation by ligands such as EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. By blocking the ATP-binding site of the EGFR tyrosine kinase domain, this compound prevents autophosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting tumor growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation ODG O-Desmethyl Gefitinib ODG->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and Gefitinib as a comparator) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis of EGFR Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Procedure:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets like AKT, p-AKT, ERK, and p-ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Analysis of protein expression H->I

Caption: Workflow for Western Blot Analysis.

Conclusion and Future Directions

The available evidence suggests that while this compound is a potent inhibitor of the EGFR tyrosine kinase at a subcellular level, its clinical potential may be hampered by reduced cellular permeability compared to its parent compound, Gefitinib. The lack of comprehensive comparative data on its efficacy in various cancer cell lines and in vivo models underscores the need for further research.

Future studies should focus on:

  • Direct comparative in vitro studies: Determining the IC50 values of this compound in a panel of lung, breast, and glioblastoma cell lines with varying EGFR mutation statuses.

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in xenograft models of these cancers to understand its in vivo potency and pharmacokinetic/pharmacodynamic relationship.

  • Combination therapies: Investigating whether the efficacy of this compound can be enhanced in combination with other therapeutic agents or with strategies to improve its cellular uptake.

A more complete understanding of the anticancer profile of this compound will be crucial for optimizing the therapeutic use of Gefitinib and for the development of next-generation EGFR inhibitors.

References

Validating O-Desmethyl Gefitinib as a Predictive Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gefitinib is a targeted cancer therapy that has significantly improved outcomes for a subset of patients with non-small cell lung cancer (NSCLC).[1][2] It functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[1] Upon administration, Gefitinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into several metabolites, with O-Desmethyl Gefitinib being the most prominent and active.[3][4][5]

This compound is not merely a byproduct; it is an active metabolite that also potently inhibits EGFR.[4][5][6] This has led to the hypothesis that its concentration in a patient's plasma could serve as a predictive biomarker for treatment efficacy and/or toxicity. This guide provides a comparative analysis of this compound against other established biomarkers for predicting Gefitinib response, supported by experimental data and protocols.

This compound: An Active Metabolite with Biomarker Potential

This compound inhibits EGFR with an IC50 of 36 nM in subcellular assays, comparable to Gefitinib's IC50 of 22 nM.[4][6] However, it is less active in whole-cell assays.[4][5] The formation of this metabolite is dependent on the activity of the CYP2D6 enzyme, which can vary among individuals due to genetic polymorphisms.[3] This variability in metabolism, and thus in the circulating levels of the active metabolite, forms the basis for its investigation as a predictive biomarker.

dot

Gefitinib Metabolism and EGFR Inhibition Pathway.

Comparative Analysis of Predictive Biomarkers

The clinical utility of a predictive biomarker is determined by its ability to accurately identify patients who are most likely to benefit from a specific therapy. While this compound presents a plausible candidate, it must be evaluated against the current gold standard biomarkers for Gefitinib therapy.

Data Summary: this compound vs. Alternative Biomarkers

BiomarkerPatient PopulationKey FindingsPredictive Value
This compound NSCLC patients treated with GefitinibHigh plasma concentrations were not associated with an increase in adverse effects.[4][5] Its contribution to tumor growth inhibition in xenograft models was minimal compared to Gefitinib.[4][5]Limited evidence to support strong predictive value for efficacy.
EGFR Mutation NSCLC patientsPatients with activating EGFR mutations show significantly higher response rates and longer progression-free survival (PFS) with Gefitinib compared to chemotherapy.[2][7]High: The most established and widely used predictive biomarker for first-generation EGFR inhibitors like Gefitinib.[7][8]
KRAS Mutation NSCLC patientsKRAS mutations are generally associated with a lack of response to EGFR tyrosine kinase inhibitors (TKIs).[8]High (for non-response): Presence of a KRAS mutation is a strong negative predictor for Gefitinib efficacy.
EGFR Gene Copy Number NSCLC patientsA high EGFR gene copy number has been shown to predict a better response to EGFR TKIs.[8]Moderate: While showing a correlation, it is not as strong or widely used as EGFR mutation status.

Performance Comparison

BiomarkerObjective Response Rate (ORR) in Biomarker-Positive PatientsProgression-Free Survival (PFS) in Biomarker-Positive Patients
EGFR Mutation 62.1% - 84.6%[2]9.2 - 18.2 months[2][8]
EGFR Wild-Type 29.9% - 37.5%[2]4.9 - 6.3 months[2][8]
This compound Data not consistently correlated with objective response in major clinical trials.Data not consistently correlated with progression-free survival in major clinical trials.

Experimental Protocols

1. Quantification of this compound in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Gefitinib and this compound.[9]

  • Sample Preparation:

    • Harvest patient blood samples in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Gefitinib).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 analytical column (e.g., Alltima C18, 150 mm × 2.1 mm, 5 µm) is commonly used.[9]

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70, v/v).[9]

    • Flow Rate: Approximately 300 µL/min.[9]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[9]

    • Detection: Monitor specific precursor-to-product ion transitions for Gefitinib, this compound, and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the patient samples by interpolating from the calibration curve.

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Plasma Sample s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject Sample onto C18 Column s5->a1 a2 Isocratic Elution a1->a2 a3 Detect by Mass Spectrometry (Positive ESI, MRM) a2->a3 d2 Calculate Peak Area Ratios a3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Workflow for Quantifying this compound.

2. Analysis of Alternative Biomarkers

  • EGFR and KRAS Mutation Analysis: Typically performed on tumor tissue or circulating tumor DNA (ctDNA) from a blood sample. The most common method is Polymerase Chain Reaction (PCR) followed by DNA sequencing (e.g., Sanger sequencing or Next-Generation Sequencing) to identify specific mutations in the respective genes.

  • EGFR Gene Copy Number: Assessed using Fluorescence In Situ Hybridization (FISH) on tumor tissue samples. This technique uses fluorescent probes that bind to the EGFR gene, allowing for the visualization and quantification of the number of gene copies per cell.

Discussion and Conclusion

The rationale for investigating this compound as a predictive biomarker is sound: as an active metabolite, its concentration could theoretically influence both the efficacy and toxicity of Gefitinib treatment. However, current evidence does not robustly support its use as a primary predictive biomarker for treatment response. Clinical outcomes with Gefitinib are overwhelmingly dictated by the underlying tumor biology, specifically the presence of activating EGFR mutations.[2][7]

While high levels of this compound do not appear to correlate with increased adverse effects, its contribution to overall anti-tumor activity seems to be minor compared to the parent drug, Gefitinib.[4][5] In contrast, biomarkers like EGFR and KRAS mutations directly reflect the molecular drivers of the cancer and its sensitivity or resistance to EGFR inhibition.

Therefore, while monitoring this compound levels may be valuable in pharmacokinetic studies, its role as a predictive biomarker for clinical decision-making is limited. The focus for patient selection for Gefitinib therapy should remain on the well-established genetic biomarkers of the tumor itself.

dot

logical_relationship cluster_types cluster_examples Biomarker {Predictive Biomarkers for Gefitinib Response} Tumor_Genetic Tumor Genetic Markers (Directly related to drug target) Biomarker->Tumor_Genetic Patient_Metabolic Patient Metabolic Markers (Related to drug processing) Biomarker->Patient_Metabolic EGFR_mut EGFR Mutation Status Tumor_Genetic->EGFR_mut Primary Predictor KRAS_mut KRAS Mutation Status Tumor_Genetic->KRAS_mut Negative Predictor EGFR_gcn EGFR Gene Copy Number Tumor_Genetic->EGFR_gcn Secondary Predictor ODG_level This compound Level Patient_Metabolic->ODG_level Pharmacokinetic Indicator

Classification of Gefitinib Predictive Biomarkers.

References

Assessing the Synergistic Potential of O-Desmethyl Gefitinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of O-Desmethyl Gefitinib with other anti-cancer agents. While direct studies on this compound combinations are limited, its role as the primary active metabolite of the well-researched EGFR inhibitor, Gefitinib, offers a strong foundation for exploring novel therapeutic strategies.

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.[1][2][3][4] Like its parent drug, Gefitinib, it functions by blocking the EGFR signaling cascade, thereby inducing apoptosis in cancer cells.[5] Given their shared mechanism of action, the extensive body of research on Gefitinib's synergistic combinations provides a valuable roadmap for investigating this compound. This guide synthesizes data from preclinical and clinical studies of Gefitinib to propose promising combination therapies and provides detailed experimental protocols to facilitate further research into this compound.

Potential Synergistic Combinations

Based on successful synergistic interactions observed with Gefitinib, the following drug classes represent high-priority candidates for combination studies with this compound:

  • Chemotherapeutic Agents: The combination of Gefitinib with traditional chemotherapy has shown significant improvements in progression-free survival (PFS) and overall response rates (ORR) in patients with advanced non-small cell lung cancer (NSCLC).[6][7]

  • PARP Inhibitors: Preclinical and clinical data suggest that combining EGFR inhibitors with PARP inhibitors, such as Olaparib, could be a promising strategy, particularly in tumors with specific genetic alterations like BRCA mutations.[2][8]

  • Other Targeted Therapies: Synergistic effects have been reported when Gefitinib is combined with other targeted agents, such as the isoflavone Genistein, which can enhance the pro-apoptotic effects of EGFR inhibition.[9]

Comparative Efficacy of Gefitinib Combination Therapies

The following tables summarize key quantitative data from studies investigating the synergistic effects of Gefitinib with other drugs. This data serves as a benchmark for designing and evaluating future studies with this compound.

Combination TherapyCancer TypeMetricGefitinib AloneCombinationFold ImprovementReference
Gefitinib + Pemetrexed/CarboplatinAdvanced Lung AdenocarcinomaMedian PFS11.9 months17.5 months1.47[6]
Gefitinib + Pemetrexed/CarboplatinAdvanced Lung AdenocarcinomaORR65.9%82.5%1.25[6]
Gefitinib + OlaparibEGFR-mutant NSCLCMedian PFS10.9 months12.8 months1.17[8]

PFS: Progression-Free Survival; ORR: Overall Response Rate

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, a standardized set of in vitro experiments is recommended.

Cell Viability and Proliferation Assays

Objective: To quantify the dose-dependent cytotoxic effects of this compound alone and in combination with other drugs.

Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug, and the combination of both. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Apoptosis Assays

Objective: To determine if the synergistic cytotoxicity is due to an increase in programmed cell death.

Protocol (Western Blot for Cleaved Caspase-3 and PARP):

  • Protein Extraction: Treat cells with the drugs as described above for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in the levels of cleaved Caspase-3 and cleaved PARP in the combination treatment compared to single agents indicates enhanced apoptosis.

Visualizing the Mechanisms of Action

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 ODG O-Desmethyl Gefitinib ODG->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation STAT3->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Synergy Assessment

Experimental_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture & Seeding start->cell_culture drug_treatment Treat with this compound, Combination Drug, and Both cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy_decision Synergistic? (CI < 1) ci_analysis->synergy_decision apoptosis_assay Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) synergy_decision->apoptosis_assay Yes no_synergy No Synergy or Antagonism synergy_decision->no_synergy No mechanism Elucidate Mechanism of Synergy apoptosis_assay->mechanism end End: Report Findings mechanism->end

Caption: Workflow for Assessing Drug Synergy of this compound.

References

A Comparative Guide to Analytical Methods for O-Desmethyl Gefitinib Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of O-Desmethyl Gefitinib, a major active metabolite of the anti-cancer drug Gefitinib. Understanding the performance of different analytical techniques is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document presents a detailed overview of various methodologies, their performance characteristics, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated Analytical Methods

The following table summarizes the performance characteristics of different validated analytical methods for the determination of this compound in biological matrices. The primary methods identified in the literature are based on Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. Variations in sample preparation, such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), significantly impact method performance.

Parameter Method 1: UPLC-MS/MS with Protein Precipitation Method 2: HPLC-MS/MS with Protein Precipitation Method 3: LC-MS/MS with Liquid-Liquid Extraction Method 4: "Greener" HPTLC (for parent drug, Gefitinib)
Analyte This compoundThis compoundThis compoundGefitinib
Matrix Human PlasmaHuman PlasmaHuman PlasmaBulk Drug/Tablets
Linearity Range 50 - 1000 ng/mL[1]5 - 500 ng/mL[2][3]Information not available20 - 1400 ng/band[4]
Lower Limit of Quantification (LLOQ) 50 ng/mL[5]5 ng/mL[2][3]Information not available20.16 ng/band
Intra-day Precision (% CV) 0.92% - 9.85%[1]≤10.8%[2][3]Information not available0.7893% - 0.8348%[4]
Inter-day Precision (% CV) 0.92% - 9.85%[1]≤10.8%[2][3]Information not available0.8559% - 0.9391%[4]
Accuracy 92.68% - 106.62%[1]100.4% - 106.0%[2][3]Information not availableInformation not available
Extraction Recovery Information not available86% - 105% (for multiple analytes)[6][7]Information not availableInformation not available
Sample Preparation Protein Precipitation[1][5]Protein Precipitation[8]Liquid-Liquid Extraction[5][7]Dissolution in Methanol[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Method 1: UPLC-MS/MS with Protein Precipitation for this compound in Human Plasma[1]
  • Sample Preparation:

    • Thaw human plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., Icotinib-D4, Osimertinib-¹³CD₃).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: Shimadzu 30 A UPLC system.

    • Column: Shimadzu Shim-pack Scepter C18-120 (2.1 × 50 mm, 3.0 µm).

    • Column Temperature: 40°C.

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • System: Shimadzu LC-MS 8050CL triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the metabolic pathway of Gefitinib to its active metabolite, this compound, and the subsequent analytical workflow for its validation.

Metabolism and Analytical Workflow for this compound cluster_0 Metabolism cluster_1 Analytical Workflow Gefitinib Gefitinib ODG This compound Gefitinib->ODG CYP2D6 Mediated O-demethylation Sample Plasma Sample Collection Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Validation Method Validation (Linearity, Precision, Accuracy) Analysis->Validation Hierarchy of Analytical Method Validation Parameters Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Stability Stability Validation->Stability LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy->LLOQ Precision->LLOQ

References

A Comparative Analysis of the Metabolic Stability of Gefitinib and its Major Metabolite, O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, and its principal active metabolite, O-Desmethyl Gefitinib. Understanding the metabolic fate of a drug and its metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This document summarizes key experimental data, outlines methodologies for assessing metabolic stability, and visualizes the metabolic pathways involved.

Executive Summary

Gefitinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation, leading to the formation of this compound, a pharmacologically active metabolite. While comprehensive in vitro data on the metabolic stability of Gefitinib is available, direct quantitative in vitro metabolic stability data for this compound is not prominently available in the reviewed literature. However, in vivo pharmacokinetic studies in humans suggest that this compound may exhibit greater metabolic stability than the parent drug, as evidenced by comparable plasma exposure (AUC) over 48 hours.

Comparative Data on Metabolism

The following table summarizes the key enzymes involved in the metabolism of Gefitinib and the formation of this compound, along with in vitro clearance data for Gefitinib.

ParameterGefitinibThis compoundReference
Primary Metabolizing Enzymes CYP3A4, CYP3A5, CYP2D6, CYP1A1Formation is primarily mediated by CYP2D6. Subsequent metabolism data is not readily available.[1][2][3]
Major Metabolite in Human Plasma This compound-[2]
In Vitro Maximum Clearance (Clmax) of Parent Drug (mL/min/nmol CYP) [1]
CYP3A40.41Not Available[1]
CYP3A50.39Not Available[1]
CYP2D60.63Not Available[1]
CYP1A10.57Not Available[1]

Experimental Protocols

In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

The metabolic stability of a compound is typically assessed by incubating it with a metabolically active system, such as human liver microsomes, and monitoring the disappearance of the parent compound over time.

Key Steps:

  • Incubation: The test compound (e.g., Gefitinib) is incubated with pooled human liver microsomes at a specific protein concentration (e.g., 0.1–0.75 mg/mL) and a defined temperature (typically 37°C).[2]

  • Cofactor Addition: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is essential for the activity of CYP enzymes.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are then processed (e.g., centrifuged to precipitate proteins) and the supernatant is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the remaining concentration of the parent compound.[4]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the in vitro half-life (t1/2) is calculated. The intrinsic clearance (CLint) can then be determined using the following equation: CLint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflow

To better illustrate the processes discussed, the following diagrams were generated using the Graphviz (DOT language).

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test Compound Test Compound Incubation Mixture Incubation Mixture Test Compound->Incubation Mixture HLM Human Liver Microsomes HLM->Incubation Mixture NADPH System NADPH Regenerating System NADPH System->Incubation Mixture Time Point Sampling Time Point Sampling Incubation Mixture->Time Point Sampling Reaction Quenching Reaction Quenching Time Point Sampling->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Data Interpretation Data Interpretation (t½, CLint) LC-MS/MS Analysis->Data Interpretation

Caption: Experimental workflow for in vitro metabolic stability assay.

metabolic_pathway Gefitinib Gefitinib O_Desmethyl_Gefitinib This compound (Major Metabolite) Gefitinib->O_Desmethyl_Gefitinib CYP2D6 (Major) Other_Metabolites Other Metabolites Gefitinib->Other_Metabolites CYP3A4, CYP3A5, CYP1A1 (Major) Further Metabolism? Further Metabolism? O_Desmethyl_Gefitinib->Further Metabolism?

References

Safety Operating Guide

Essential Safety and Handling Protocols for O-Desmethyl Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of O-Desmethyl Gefitinib. As an active metabolite of the potent epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, this compound should be handled with caution as a potentially cytotoxic compound, despite a currently non-hazardous classification on its Safety Data Sheet (SDS). The parent compound, Gefitinib, is associated with significant health risks, including suspected carcinogenicity and reproductive toxicity[1]. Therefore, a conservative approach to handling, including the use of containment and appropriate personal protective equipment (PPE), is strongly recommended to minimize exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Effective protection against exposure to potent compounds like this compound relies on a combination of engineering controls and a comprehensive PPE strategy. The primary goal is to prevent inhalation, ingestion, and dermal contact[2].

Control/PPESpecificationPurpose
Primary Engineering Control Ventilated Balance Enclosure or GloveboxTo provide primary containment during handling of powdered compound, minimizing airborne particles. Should operate under negative pressure.[3]
Secondary Engineering Control Chemical Fume HoodFor handling solutions and performing dilutions.
Respiratory Protection N95 or higher rated respiratorTo be worn when handling the powder outside of a primary containment system, or as a precautionary measure.
Eye Protection Chemical safety gogglesTo protect eyes from splashes or airborne particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling.
Body Protection Disposable lab coat with knit cuffsTo protect skin and clothing from contamination. Should be disposed of as cytotoxic waste.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure a cytotoxic spill kit is readily available.

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and place them inside the primary containment unit (ventilated enclosure or glovebox) before starting.

2. Weighing the Compound:

  • Perform all weighing operations within the primary containment unit.

  • Carefully open the container with the solid compound.

  • Use a dedicated spatula to transfer the desired amount to a weigh boat.

  • Close the primary container securely.

3. Solution Preparation:

  • Transfer the weighed solid to a suitable container for dissolution.

  • Add the solvent slowly and carefully to avoid splashing. This compound is soluble in DMSO[4].

  • Cap the container and mix gently until the solid is fully dissolved.

4. Post-Handling Decontamination:

  • Wipe down all surfaces inside the containment unit with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate), and then with 70% ethanol.

  • Carefully remove all equipment from the containment unit. Non-disposable items should be thoroughly cleaned.

  • Dispose of all single-use items, including weigh boats and pipette tips, in the designated cytotoxic waste container.

Disposal Plan

All waste generated from handling this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste Segregation:

  • Solid Waste: Place all contaminated solid waste, including gloves, lab coats, bench paper, and plasticware, into a designated, leak-proof, and clearly labeled cytotoxic waste container[5][6]. These are often purple or yellow with a cytotoxic symbol[7].

  • Liquid Waste: Collect all contaminated liquid waste in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste"[5]. Do not mix with other chemical waste streams[5].

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste[6].

Final Disposal:

  • All cytotoxic waste must be incinerated at high temperatures to ensure complete destruction of the hazardous compounds[7]. Do not dispose of this waste in regular trash or down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Decontamination & Waste Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_containment Prepare Containment Unit don_ppe->prep_containment weigh Weigh Solid Compound prep_containment->weigh Begin Work dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Complete Handling dispose_waste Segregate and Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe Doff PPE and Dispose dispose_waste->doff_ppe end End of Procedure doff_ppe->end Exit Area

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.